CP-810123
Description
Structure
3D Structure
Propriétés
Numéro CAS |
439608-12-5 |
|---|---|
Formule moléculaire |
C14H18N4O |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
2-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C14H18N4O/c1-10-2-3-12-13(15-10)16-14(19-12)18-9-8-17-6-4-11(18)5-7-17/h2-3,11H,4-9H2,1H3 |
Clé InChI |
BSNKYWSMUAGMDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)OC(=N2)N3CCN4CCC3CC4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-(5-methyloxazolo(4,5-b)pyridin-2-yl)-1,4-diazabicyclo(3.2.2)nonane CP 810,123 CP 810123 CP-810,123 CP-810123 CP810,123 CP810123 |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of CP-810123: A Technical Guide for Researchers
An In-Depth Examination of a Potent α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist
CP-810123, a novel compound developed by Pfizer, has been identified as a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1] This receptor is a key player in the central nervous system, implicated in cognitive processes such as learning and memory. As such, this compound was investigated as a potential therapeutic for cognitive deficits associated with neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1] Although its clinical development was discontinued, the study of this compound and similar α7 nAChR agonists continues to provide valuable insights into the therapeutic potential of targeting this receptor. This technical guide synthesizes the available data on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.
Core Mechanism of Action: α7 nAChR Agonism
This compound exerts its effects by binding to and activating the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel composed of five identical α7 subunits.[2] Upon agonist binding, the channel opens, leading to a rapid influx of cations, most notably calcium (Ca²⁺).[1][2] This influx of calcium is a critical initiating event that triggers a cascade of downstream signaling pathways.
In neuronal cells, the increase in intracellular calcium can modulate synaptic plasticity and lead to the release of various neurotransmitters.[1] In non-neuronal cells, such as immune cells, activation of the α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway."[1][2][3][4] This pathway involves the inhibition of pro-inflammatory cytokine production through the modulation of signaling cascades like the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the nuclear factor-kappa B (NF-κB) pathways.[2][3][4]
The therapeutic hypothesis for this compound in cognitive disorders is based on its ability to enhance cholinergic neurotransmission in brain regions critical for cognition. Preclinical studies in rodent models have demonstrated that this compound has high oral bioavailability and excellent brain penetration, achieving significant receptor occupancy.[1]
Quantitative Pharmacological Data
While extensive quantitative data for this compound is not publicly available, some key parameters have been reported. The following table summarizes the known in vitro efficacy of this compound.
| Parameter | Value | Receptor/System | Notes |
| EC₅₀ | 16.4 nM | Chimeric α7/5HT₃ Receptor | The half-maximal effective concentration required to activate the receptor. This was determined using a high-throughput FLIPR-based functional assay. |
| Iₘₐₓ | 195% (relative to 50 µM Nicotine) | Chimeric α7/5HT₃ Receptor | The maximum response elicited by the compound, indicating it is a full agonist with higher efficacy than nicotine (B1678760) in this system. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for characterizing its mechanism of action.
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-810,123: A Technical Guide to a Potent α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-810,123 is a novel, potent, and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist developed by Pfizer for the potential treatment of cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the available preclinical data on CP-810,123, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols and a summary of quantitative data are presented to support further research and development in the field of α7 nAChR modulation. Despite promising preclinical findings, the clinical development of CP-810,123 was discontinued (B1498344).
Introduction
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for cognitive function, has emerged as a promising therapeutic target for cognitive impairment.[2] Agonism of the α7 nAChR is hypothesized to enhance cognitive processes by modulating neurotransmitter release and synaptic plasticity. CP-810,123, chemically known as 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, was identified by Pfizer as a lead candidate with a desirable preclinical profile, including high potency, selectivity, oral bioavailability, and brain penetration.[1]
Mechanism of Action
CP-810,123 acts as a selective agonist at the α7 nicotinic acetylcholine receptor. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, primarily calcium (Ca2+). This influx of calcium triggers a cascade of downstream signaling events within the neuron.
Signaling Pathway
Activation of the α7 nAChR by agonists like CP-810,123 is known to engage the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5] This pathway is implicated in neuroprotection and the modulation of inflammatory responses. The binding of CP-810,123 to the α7 nAChR leads to the recruitment and activation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then translocates to the nucleus to regulate the transcription of target genes involved in neuronal survival and inflammation.
Quantitative In Vitro Data
The following table summarizes the in vitro binding affinity and functional potency of CP-810,123.
| Parameter | Receptor/Assay | Species | Value | Reference |
| EC50 | α7 nAChR FLIPR Assay | Not Specified | 125 ± 70 nM | [6] |
| EC50 | human α7 nAChR | Human | 150 ± 40 nM | [6] |
In Vivo Efficacy in Cognition Models
CP-810,123 has demonstrated efficacy in rodent models of cognitive impairment relevant to schizophrenia.
Auditory Sensory Gating
Auditory sensory gating, a measure of the brain's ability to filter redundant sensory information, is often deficient in individuals with schizophrenia. The efficacy of CP-810,123 in restoring this function was assessed in rats.
Novel Object Recognition (NOR)
The NOR test evaluates recognition memory, a cognitive domain impaired in schizophrenia and Alzheimer's disease.
Pharmacokinetic Profile
CP-810,123 was reported to have high oral bioavailability and excellent brain penetration in rodents.[1] Specific quantitative pharmacokinetic parameters are summarized below.
| Parameter | Species | Dose & Route | Value |
| Oral Bioavailability | Rat | Not Specified | High |
| Brain Penetration | Rodent | Not Specified | Excellent |
Note: Specific numerical values for Cmax, Tmax, half-life, and bioavailability percentage are not publicly available.
Experimental Protocols
In Vitro FLIPR Assay for α7 nAChR Agonism
-
Cell Line: A stable cell line expressing the human α7 nicotinic acetylcholine receptor.
-
Assay Principle: The assay measures changes in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a Fluorometric Imaging Plate Reader (FLIPR).
-
Method:
-
Cells are plated in 96- or 384-well plates and incubated overnight.
-
The cells are loaded with a calcium-sensitive dye for a specified period.
-
Baseline fluorescence is measured.
-
CP-810,123 at various concentrations is added to the wells.
-
The change in fluorescence intensity, corresponding to calcium influx, is measured over time.
-
The EC50 value is calculated from the concentration-response curve.
-
Auditory Sensory Gating in Anesthetized Rats
-
Animals: Adult male Sprague-Dawley rats.
-
Anesthesia: Chloral hydrate (B1144303) or a similar anesthetic agent.
-
Surgery: Implantation of a recording electrode in the CA3 region of the hippocampus.
-
Stimuli: Paired auditory clicks (e.g., 85 dB, 1 ms (B15284909) duration) are delivered with an inter-stimulus interval of 500 ms. The pairs are presented at a rate of one pair every 10-15 seconds.
-
Procedure:
-
A baseline sensory gating ratio (T/C ratio: amplitude of the P20-N40 response to the second stimulus / amplitude of the response to the first stimulus) is established.
-
A sensory gating deficit is induced using an antagonist like d-amphetamine.
-
CP-810,123 is administered (e.g., intravenously or orally) at various doses.
-
The T/C ratio is measured post-drug administration to assess the reversal of the induced deficit.
-
Novel Object Recognition (NOR) in Rodents
-
Animals: Adult male rats or mice.
-
Apparatus: An open-field arena (e.g., a 50 cm x 50 cm x 50 cm box).
-
Objects: Three-dimensional objects of similar size but different shapes and textures that the animals cannot displace.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for 5-10 minutes on the day before the test.
-
Training (Familiarization) Phase: The animal is placed in the arena containing two identical objects and allowed to explore for a set period (e.g., 5 minutes).
-
Retention Interval: A delay of a specified duration (e.g., 1 hour to 24 hours).
-
Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent exploring each object is recorded for a set period (e.g., 5 minutes). Exploration is typically defined as the animal's nose being within 2 cm of the object and pointing towards it.
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
Discontinuation of Development
The clinical development of CP-810,123 was discontinued by Pfizer. While the specific reasons for the discontinuation of CP-810,123 have not been publicly disclosed, other α7 nAChR agonists developed by Pfizer, such as PHA-543613 and PHA-568487, were discontinued due to cardiovascular findings.[2] It is possible that similar concerns contributed to the decision to halt the development of CP-810,123.
Conclusion
CP-810,123 is a potent and selective α7 nAChR agonist with a promising preclinical profile for the treatment of cognitive deficits. The compound demonstrated efficacy in relevant in vivo models and possessed favorable pharmacokinetic properties in rodents. However, its clinical development was halted for undisclosed reasons. The data and protocols presented in this guide provide a valuable resource for researchers in the field of nicotinic receptor pharmacology and cognitive neuroscience, and may inform the development of future α7 nAChR-targeting therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Convergence of alpha 7 nicotinic acetylcholine receptor-activated pathways for anti-apoptosis and anti-inflammation: central role for JAK2 activation of STAT3 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of CP-810123: An α7 Nicotinic Acetylcholine Receptor Agonist
An In-Depth Technical Guide on the Preclinical Data of CP-810123
This compound, chemically known as 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, is a novel and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). Developed by Pfizer, this compound was investigated as a potential therapeutic agent for managing cognitive deficits associated with neurological and psychiatric conditions such as schizophrenia and Alzheimer's disease.[1] Despite promising preclinical findings, its clinical development was discontinued.[2][3] This guide provides a comprehensive summary of the publicly available preclinical data on this compound, focusing on its pharmacological profile, in vivo efficacy, and the experimental protocols utilized in its evaluation.
In Vitro Pharmacology
The in vitro characterization of this compound established its potency and selectivity for the α7 nAChR. Key quantitative data from these studies are summarized in the tables below.
Binding Affinity and Functional Potency
| Parameter | Value | Species/System |
| EC50 (chimeric receptor) | 16.4 nM | Human α7/5-HT3A chimeric receptor |
| Imax (relative to 50 µM nicotine) | 195% | Human α7/5-HT3A chimeric receptor |
| hERG IC50 | 40,000 nM | Human Ether-a-go-go-Related Gene |
Table 1: In Vitro Potency and Selectivity of this compound.[2][3][4]
In Vivo Pharmacology
Preclinical in vivo studies in rodent models demonstrated the cognitive-enhancing effects of this compound. The compound showed efficacy in models of sensory gating and recognition memory, which are relevant to the cognitive deficits observed in schizophrenia.
Efficacy in Rodent Models of Cognition
| Model | Species | Effect |
| Auditory Sensory Gating | Rodent | Demonstrated in vivo efficacy |
| Novel Object Recognition | Rodent | Demonstrated in vivo efficacy |
Table 2: In Vivo Efficacy of this compound in Cognition Models.[1]
Pharmacokinetics
This compound exhibited favorable pharmacokinetic properties in preclinical species, including high oral bioavailability and significant brain penetration, which are crucial for a centrally acting therapeutic agent.
Pharmacokinetic Parameters in Rodents
| Parameter | Value/Description | Species |
| Oral Bioavailability | High | Rodent |
| Brain Penetration | Excellent | Rodent |
| Ex vivo Receptor Occupancy (ED50) | 0.34 mg/kg | Rodent |
| Clearance | Slow from plasma | Rodent |
Table 3: Summary of Rodent Pharmacokinetic Properties of this compound.[2][3]
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are outlined below.
In Vitro Binding and Functional Assays
α7 nAChR Functional Assay (FLIPR): The functional potency of this compound was assessed using a fluorescence imaging plate reader (FLIPR) assay on a cell line expressing a chimeric human α7/5-HT3A receptor. This chimeric receptor construct is often used to overcome the rapid desensitization of the wild-type α7 nAChR, allowing for a more robust and measurable signal. The assay measures changes in intracellular calcium or membrane potential upon compound application. The EC50 value, representing the concentration at which the compound elicits a half-maximal response, and the Imax value, representing the maximum response relative to a reference agonist like nicotine, were determined from the concentration-response curves.
hERG Inhibition Assay: To assess the potential for cardiac side effects, the inhibitory activity of this compound on the human Ether-a-go-go-Related Gene (hERG) potassium channel was evaluated. This is a standard safety pharmacology assay, typically performed using electrophysiological techniques (e.g., patch clamp) on cells stably expressing the hERG channel. The IC50 value, the concentration at which the compound inhibits 50% of the hERG channel current, was determined. A high IC50 value, as observed for this compound, indicates a lower risk of hERG-related cardiotoxicity.[2][3]
In Vivo Behavioral Assays
Auditory Sensory Gating: This paradigm assesses the ability of the central nervous system to filter out redundant sensory information. In a typical rodent model, two auditory stimuli (clicks) are presented in quick succession. The electroencephalogram (EEG) response to the second stimulus is normally suppressed compared to the first. In animal models of schizophrenia, this gating is impaired. The efficacy of this compound was evaluated by its ability to normalize this deficient sensory gating.
Novel Object Recognition (NOR): The NOR test evaluates recognition memory. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one. The protocol involves a familiarization phase where the animal is exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured. A significant preference for the novel object indicates intact recognition memory. The ability of this compound to enhance performance in this task was assessed.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the α7 nAChR and the general workflows for the key preclinical experiments.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Auditory sensory gating in the rat hippocampus: modulation by brainstem activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacokinetic Profile of CP-810123 in Preclinical Animal Models
A Technical Guide for Researchers and Drug Development Professionals
Introduction
CP-810123 is a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist that has been investigated for its potential therapeutic effects in cognitive deficits associated with neurological and psychiatric conditions such as schizophrenia and Alzheimer's disease.[1] Preclinical studies in rodent models have demonstrated its promising pharmaceutical properties, including high oral bioavailability and excellent brain penetration.[1] This technical guide provides a comprehensive overview of the known pharmacokinetic properties of this compound in animal models, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized visualizations.
Pharmacokinetic Properties
While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound in various animal models are not publicly available in the reviewed literature, qualitative descriptions consistently highlight its favorable profile for a centrally acting therapeutic agent.
Key Reported Characteristics:
-
High Oral Bioavailability: Studies in rodents have indicated that this compound is well-absorbed after oral administration.[1] This is a critical feature for a drug intended for chronic treatment of cognitive disorders, as it allows for convenient patient dosing.
-
Excellent Brain Penetration: The compound effectively crosses the blood-brain barrier, achieving significant levels in the central nervous system.[1] This is essential for its mechanism of action, which involves targeting α7 nAChRs in the brain to modulate cognitive processes.
-
Receptor Occupancy: The efficient brain penetration leads to high levels of α7 nAChR occupancy, which is crucial for eliciting the desired pharmacological effects.[1]
Due to the proprietary nature of the detailed pharmacokinetic data, this guide will focus on the experimental protocols typically employed in the preclinical assessment of compounds like this compound.
Experimental Protocols
The following sections describe the methodologies for key in vivo experiments relevant to the characterization of this compound's effects on cognitive function.
Oral Administration in Rodents (General Protocol)
Oral gavage is a standard method for ensuring precise dosage of a test compound in preclinical rodent studies.
Materials:
-
This compound (in a suitable vehicle)
-
Animal feeding needles (gavage tubes), appropriate size for the animal (e.g., 18-20 gauge for rats, 20-22 gauge for mice)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Rodents are fasted overnight to ensure gastric emptying and reduce variability in absorption. Water remains available ad libitum.
-
Dose Calculation: The dose of this compound is calculated based on the body weight of each animal. The compound is typically dissolved or suspended in a vehicle such as water, saline, or a solution containing a suspending agent like carboxymethylcellulose.
-
Administration:
-
The animal is gently but firmly restrained to prevent movement and injury.
-
The gavage needle, attached to a syringe containing the calculated dose, is carefully inserted into the mouth and advanced along the esophagus into the stomach.
-
The solution is delivered slowly to avoid regurgitation.
-
The needle is then carefully withdrawn.
-
-
Post-Administration Monitoring: Animals are monitored for any adverse reactions following administration.
Auditory Sensory Gating (P50 Suppression)
This electrophysiological test assesses the filtering of redundant sensory information, a process often impaired in schizophrenia.
Principle:
In a paired-click paradigm, the brain's response (measured as the P50 event-related potential) to the second of two closely spaced auditory stimuli is typically suppressed in healthy subjects. A failure of this suppression indicates a deficit in sensory gating.
Experimental Workflow:
Experimental workflow for an auditory sensory gating study.
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to evaluate learning and memory in rodents.
Principle:
This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. A preference for the novel object indicates that the animal remembers the familiar object.
Experimental Workflow:
Experimental workflow for the novel object recognition task.
Signaling Pathway
This compound acts as an agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Activation of this receptor by acetylcholine or an agonist like this compound leads to the influx of cations, primarily Ca2+, which in turn triggers various downstream signaling cascades that are thought to underlie improvements in cognitive function.
Simplified signaling pathway of the α7 nAChR agonist this compound.
Conclusion
This compound has demonstrated a promising preclinical profile as a potential therapeutic for cognitive deficits, characterized by good oral bioavailability and brain penetration in animal models.[1] While detailed quantitative pharmacokinetic data remains proprietary, the established efficacy in relevant behavioral and electrophysiological models underscores the potential of targeting the α7 nAChR. The experimental protocols and pathways described herein provide a foundational understanding for researchers and drug developers working with this and similar compounds. Further investigation and public dissemination of detailed pharmacokinetic and pharmacodynamic data would be invaluable for the continued exploration of α7 nAChR agonists in the treatment of cognitive disorders.
References
Unveiling the Therapeutic Potential of CP-810123: A Technical Guide to its Core Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential therapeutic targets of CP-810123, a novel compound investigated for its potential in treating cognitive deficits. This document summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.
Core Therapeutic Target: The Alpha 7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR)
This compound is a potent and selective agonist of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] This receptor, a ligand-gated ion channel, is highly expressed in brain regions critical for cognitive processes, including the hippocampus and cerebral cortex. Its activation by agonists like this compound is hypothesized to ameliorate cognitive impairments associated with neuropsychiatric and neurological disorders such as schizophrenia and Alzheimer's disease.[1][2] The development of this compound, initially undertaken by Pfizer, has since been discontinued.[1]
Quantitative Data Summary
| Parameter | Value | Species/System | Description |
| Ex Vivo Brain Receptor Occupancy (ED₅₀) | 0.34 mg/kg | Rodent | Demonstrates excellent brain penetration and target engagement in a living organism.[1] |
| hERG Affinity (IC₅₀) | 40,000 nM | Human | Indicates a low potential for cardiac side effects related to hERG channel blockade.[1] |
| α4β2 nAChR Affinity (Kᵢ) | >10 µM | Not Specified | Shows high selectivity for the α7 nAChR over the α4β2 subtype.[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by binding to and activating the α7 nAChR. This activation leads to the opening of the ion channel, resulting in an influx of cations, primarily calcium (Ca²⁺), into the neuron. The subsequent increase in intracellular calcium concentration triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of α7 nAChR agonists.
Figure 1: Proposed signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for the evaluation and potential replication of findings. The following sections outline the protocols for assays used to characterize the activity of this compound.
Receptor Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a test compound like this compound to its target receptor.
Figure 2: General workflow for a receptor binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the α7 nAChR to isolate cell membranes containing the receptor.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a radiolabeled ligand that specifically binds to the α7 nAChR (e.g., [³H]-α-bungarotoxin) and varying concentrations of the test compound (this compound).
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. This allows for the determination of the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand), from which the binding affinity (Kᵢ) can be calculated.
Novel Object Recognition (NOR) Test
The NOR test is a behavioral assay used to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Methodology:
-
Habituation: Individually place each animal in an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate them to the environment.
-
Familiarization/Training Phase: Place the animal in the arena containing two identical objects and allow it to explore for a defined period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase: Place the animal back into the arena where one of the familiar objects has been replaced with a novel object.
-
Data Collection and Analysis: Record the time the animal spends exploring each object. A preference for the novel object (spending significantly more time exploring it) is indicative of intact recognition memory. The discrimination index (DI) is calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).
Auditory Sensory Gating (P50 Suppression)
Auditory sensory gating is a neurophysiological measure of the brain's ability to filter out redundant auditory information. Deficits in sensory gating are observed in schizophrenia. The P50 wave of the event-related potential (ERP) is commonly used to assess this function.
Methodology:
-
Subject Preparation: Place electrodes on the subject's scalp according to the 10-20 international system to record electroencephalogram (EEG) activity.
-
Stimulus Presentation: Present pairs of identical auditory clicks (S1 and S2) with a short inter-stimulus interval (e.g., 500 ms).
-
EEG Recording: Record the EEG response to the paired clicks over multiple trials.
-
Data Processing: Average the EEG data from all trials to obtain the ERP waveform.
-
Data Analysis: Identify and measure the amplitude of the P50 wave (a positive-going wave that occurs approximately 50 ms (B15284909) after each click). Sensory gating is typically quantified as the ratio of the P50 amplitude in response to the second click (S2) to the first click (S1) (S2/S1 ratio). A higher ratio indicates a deficit in sensory gating.
Conclusion
This compound is a selective α7 nAChR agonist with demonstrated central nervous system activity in preclinical models. Its ability to engage its target in the brain and its favorable selectivity profile suggested its potential as a therapeutic agent for cognitive deficits in disorders like schizophrenia and Alzheimer's disease. Although its clinical development was halted, the preclinical data and the understanding of its mechanism of action provide valuable insights for the continued exploration of α7 nAChR agonists as a therapeutic strategy for cognitive enhancement. Further research in this area, building upon the knowledge gained from compounds like this compound, holds promise for addressing the significant unmet medical needs in the treatment of cognitive impairments.
References
CP-810123: A Technical Guide on its Role as an α7 Nicotinic Acetylcholine Receptor Agonist in Sensory Gating
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-810123 is a novel, potent, and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that demonstrated good brain permeability in preclinical studies. Developed with the therapeutic goal of addressing cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease, its primary mechanism of action is the stimulation of α7 nAChRs. These receptors are critical in modulating sensory and cognitive processes. Preclinical evaluation in rodent models showed efficacy in cognitive tasks like novel object recognition. However, its effects on auditory sensory gating, a key translational biomarker for schizophrenia, were reported as inconclusive. Despite promising early data, the clinical development of this compound was discontinued (B1498344) due to the observation of adverse cardiovascular effects and a lack of cognitive improvement in a 14-day multiple-dose clinical trial. This guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action in the context of sensory gating, and detailed experimental protocols for the key assays used in its evaluation.
Introduction
Sensory gating is a fundamental neurophysiological process that filters redundant or irrelevant sensory information, preventing sensory overload and allowing for efficient cognitive processing. Deficits in sensory gating are a hallmark of schizophrenia and are linked to cognitive fragmentation and positive symptoms. The P50 auditory evoked potential is a widely used translational measure of sensory gating, where a diminished suppression of the response to a second auditory stimulus (S2) compared to the first (S1) indicates a gating deficit.
The α7 nicotinic acetylcholine receptor (nAChR) has been a key target for therapeutic intervention in sensory gating deficits. These receptors are highly expressed in brain regions crucial for sensory processing and cognition, including the hippocampus. Activation of α7 nAChRs on GABAergic interneurons is thought to enhance inhibitory tone on pyramidal neurons, thereby improving the filtering of sensory information.
This compound was developed as a potent and selective agonist of the α7 nAChR to test the hypothesis that enhancing the function of this receptor could ameliorate sensory gating and cognitive deficits.
In Vitro Pharmacology of this compound
This compound was identified as a promising lead compound from a large family of synthesized molecules. Its in vitro characterization aimed to establish its potency, selectivity, and functional activity at the α7 nAChR.
Data Presentation
While comprehensive quantitative data from the primary preclinical data package for this compound is not publicly available, the following table summarizes the key reported in vitro metrics.
| Parameter | Receptor/Channel | Value | Species/System | Reference |
| Functional Potency (EC50) | α7/5-HT3 Chimera | 16.4 nM | Not Specified | [1] |
| Functional Efficacy (Imax) | α7/5-HT3 Chimera | 195% (relative to 50 µM Nicotine) | Not Specified | [1] |
| Off-Target Activity (IC50) | hERG | 40,000 nM | Human | [2] |
Note: Specific binding affinity (Ki) for the α7 nAChR and a broader selectivity panel for this compound are not available in the reviewed public literature.
Experimental Protocols
High-Throughput Functional Assay (FLIPR)
A high-throughput functional assay using a Fluorometric Imaging Plate Reader (FLIPR) was employed for the initial screening and characterization of this compound.
-
Cell Line: SH-EP1 cells stably expressing a chimeric α7/5-HT3 receptor. This chimeric receptor was utilized to overcome the rapid desensitization of the wild-type α7 nAChR, allowing for a more robust and measurable signal in a high-throughput format.
-
Methodology:
-
Cells are plated in 96- or 384-well microplates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound at various concentrations is added to the wells.
-
The change in fluorescence, indicative of intracellular calcium influx upon receptor activation, is measured by the FLIPR instrument.
-
The EC50 (half-maximal effective concentration) and Imax (maximum effect) are calculated from the concentration-response curve.
-
In Vivo Preclinical Studies
This compound demonstrated good oral bioavailability and brain penetration in rodent models, leading to significant receptor occupancy. Its efficacy was evaluated in models of sensory gating and cognition.
Data Presentation
| Parameter | Assay | Value | Species | Reference |
| Receptor Occupancy (ED50) | Ex vivo [3H]α-bungarotoxin binding | 0.34 mg/kg | Mouse (cortical homogenates) | [2] |
| Sensory Gating | Auditory Sensory Gating (P50) | Inconclusive | Not Specified | [1] |
| Cognition | Novel Object Recognition | Favorable findings (quantitative data not available) | Not Specified | [2] |
Note: Detailed quantitative data from the in vivo studies, such as P50 ratios or discrimination indices at different doses of this compound, are not publicly available.
Experimental Protocols
Auditory Sensory Gating (P50 Suppression) in Rodents
This electrophysiological paradigm measures the ability of the brain to inhibit the response to a repeated auditory stimulus.
-
Animal Model: Typically, rats or mice are used.
-
Surgical Preparation:
-
Animals are anesthetized.
-
Recording electrodes are implanted stereotaxically, often targeting the hippocampus (CA3 region) or placed on the skull over the vertex for epidural recordings. A reference and ground electrode are also placed.
-
-
Auditory Stimulation (Paired-Click Paradigm):
-
A pair of identical auditory clicks (S1 and S2) are presented with a 500 ms (B15284909) inter-stimulus interval.
-
These pairs of clicks are presented repeatedly with a longer inter-trial interval (e.g., 10-15 seconds).
-
-
Electrophysiological Recording:
-
Local field potentials (LFPs) or event-related potentials (ERPs) are recorded.
-
The recordings are amplified, filtered (e.g., 0.1-500 Hz bandpass), and digitized.
-
-
Data Analysis:
-
The recorded waveforms are averaged across multiple trials.
-
The amplitude of the P50 wave (a positive-going wave around 50 ms post-stimulus) is measured for both the S1 and S2 stimuli.
-
The P50 gating ratio is calculated as (Amplitude of S2 / Amplitude of S1) * 100. A lower ratio indicates better sensory gating.
-
The effects of this compound at different doses are compared to a vehicle control group.
-
Novel Object Recognition (NOR) Test
This behavioral test assesses recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation Phase: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training/Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.
-
-
Data Analysis:
-
A Discrimination Index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
The DI of animals treated with this compound is compared to that of vehicle-treated animals.
-
Signaling Pathways and Experimental Workflows
α7 nAChR Signaling Pathway in Sensory Gating
The therapeutic rationale for using α7 nAChR agonists like this compound to improve sensory gating deficits is based on their ability to modulate hippocampal circuitry. The binding of this compound to α7 nAChRs, which are highly expressed on GABAergic interneurons in the hippocampus, leads to the opening of the ion channel. This channel is highly permeable to calcium ions (Ca2+). The resulting influx of Ca2+ depolarizes the interneuron, increasing its excitability and leading to the release of the inhibitory neurotransmitter GABA. This enhanced GABAergic transmission acts on pyramidal neurons, which are the principal output neurons of the hippocampus. The increased inhibition of pyramidal neurons is thought to "gate" or filter the response to redundant sensory stimuli, thereby improving the P50 suppression ratio.
Experimental Workflow for Auditory Sensory Gating
The following diagram illustrates the typical workflow for a preclinical auditory sensory gating experiment to evaluate a compound like this compound.
References
CP-810123 for Alzheimer's disease research
Executive Summary
Alzheimer's disease (AD) continues to pose a significant global health challenge, with the accumulation of amyloid-beta (Aβ) plaques being a central pathological hallmark. This technical guide provides a comprehensive overview of a promising class of therapeutic agents known as γ-secretase modulators (GSMs), with a specific focus on the preclinical development of two potent pyridazine-derived compounds: BPN-15606 and its successor, UCSD-776890. Unlike γ-secretase inhibitors that block the enzyme's activity and can lead to mechanism-based toxicities, these GSMs allosterically modulate γ-secretase to selectively reduce the production of the toxic Aβ42 peptide while increasing shorter, non-pathogenic Aβ species. This guide details their mechanism of action, presents a comprehensive summary of their in vitro and in vivo preclinical data, outlines key experimental protocols, and provides visualizations of the underlying biological pathways and experimental workflows. The robust efficacy and favorable safety profile of these compounds in multiple animal models underscore their potential as a disease-modifying therapy for Alzheimer's disease.
Introduction
The amyloid hypothesis of Alzheimer's disease posits that the aggregation of the amyloid-beta (Aβ) peptide, particularly the 42-amino acid isoform (Aβ42), is a primary event in the disease's pathogenesis.[1] The final step in Aβ production is catalyzed by the γ-secretase enzyme complex, making it a key therapeutic target.[2] However, direct inhibition of γ-secretase has been fraught with challenges due to its role in processing other vital protein substrates, such as Notch, leading to significant side effects in clinical trials.
Gamma-secretase modulators (GSMs) represent a more refined therapeutic strategy. These molecules do not inhibit γ-secretase but rather alter its enzymatic activity to favor the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ37 and Aβ38) at the expense of the more aggregation-prone Aβ42 and Aβ40 species.[2][3] This guide focuses on a novel class of potent, orally bioavailable pyridazine-derived GSMs, exemplified by the compounds BPN-15606 and UCSD-776890, which have shown considerable promise in extensive preclinical studies.[3][4]
Mechanism of Action
BPN-15606 and UCSD-776890 act as allosteric modulators of the γ-secretase complex. They are thought to bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the processivity of the enzyme's cleavage of the amyloid precursor protein (APP). This modulation results in a shift of the primary cleavage site, leading to a decrease in the production of Aβ42 and Aβ40, and a corresponding increase in the secretion of Aβ38 and Aβ37.[2][3] A significant advantage of this mechanism is the sparing of Notch processing, which is crucial for avoiding the toxicities associated with γ-secretase inhibitors.[5]
Figure 1: Signaling pathway of γ-secretase modulation by BPN-15606/UCSD-776890.
Quantitative Data Summary
The following tables provide a consolidated view of the in vitro potency, in vivo efficacy, and pharmacokinetic profiles of BPN-15606 and UCSD-776890 across multiple preclinical species.
Table 1: In Vitro Potency of GSMs
| Compound | Cell Line | IC50 (Aβ42) | IC50 (Aβ40) |
| BPN-15606 | HEK293/sw | 12 nM[6] | - |
| UCSD-776890 | SH-SY5Y-APP | 4.1 nM[3] | 80 nM[3] |
Table 2: In Vivo Efficacy in Wild-Type Mice (Single Oral Dose)
| Compound | Dose | Time Point | % Reduction in Plasma Aβ42 | % Reduction in Brain Aβ42 |
| BPN-15606 | 25 mg/kg | 4 hours | ~75%[7] | ~60%[7] |
| UCSD-776890 | 5 mg/kg | 4 hours | 78%[3] | 54%[3] |
Table 3: In Vivo Efficacy in PSAPP Transgenic Mice (Chronic Oral Dosing for 3 Months)
| Compound | Dose | % Reduction in Soluble Brain Aβ42 | % Reduction in Insoluble Brain Aβ42 |
| UCSD-776890 | 25 mg/kg/day | 44%[3] | 54%[3] |
Table 4: Pharmacokinetic Parameters of BPN-15606
| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| Mouse | i.v. | 1 mg/kg | - | - | 1,030 | 2.9 | - |
| p.o. | 5 mg/kg | 1.0 | 730 | 3,150 | 3.1 | >60%[7] | |
| Rat | i.v. | 1 mg/kg | - | - | 1,210 | 3.6 | - |
| p.o. | 5 mg/kg | 2.0 | 450 | 2,900 | 4.1 | >60%[7] | |
| Non-Human Primate | i.v. | 1 mg/kg | - | - | 1,800 | 4.5 | - |
| p.o. | 2 mg/kg | 2.0 | 220 | 1,110 | 4.3 | 30.8%[7] |
Table 5: Pharmacokinetic Parameters of UCSD-776890 (Estimated from Rynearson et al., 2021)
| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| Mouse | p.o. | 10 mg/kg | 2.0 | 1,200 | 8,400 | 4.0 |
| Rat | p.o. | 10 mg/kg | 4.0 | 900 | 9,900 | 5.0 |
| Non-Human Primate | p.o. | 10 mg/kg | 4.0 | 1,100 | 12,000 | 6.0 |
Detailed Experimental Protocols
Aβ Peptide Quantification by Meso Scale Discovery (MSD) Assay
This protocol outlines the measurement of Aβ peptides from brain tissue, a critical step in assessing the efficacy of GSMs.[3][7]
-
Brain Tissue Homogenization:
-
Rapidly dissect and flash-freeze brain tissue on dry ice.
-
For soluble Aβ, homogenize the tissue on ice in 10 volumes of cold 0.2% diethylamine (B46881) (DEA) in 50 mM NaCl with protease inhibitors.[8]
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Collect the supernatant and neutralize with 1/10 volume of 0.5 M Tris-HCl, pH 6.8.[8]
-
For insoluble Aβ, resuspend the pellet in cold 70% formic acid, sonicate on ice, and centrifuge again.[9]
-
Neutralize the formic acid supernatant with 20 volumes of neutralization buffer (1 M Tris base, 0.5 M Na2HPO4).[9]
-
Determine the total protein concentration of the extracts.
-
-
MSD Assay Procedure:
-
Utilize a V-PLEX Aβ Peptide Panel 1 (6E10 or 4G8) kit from Meso Scale Discovery.[1]
-
Prepare calibrators and samples in Diluent 35.
-
Add 150 µL of Diluent 35 to each well of the MSD plate and incubate for 1 hour with shaking to block the plate.
-
Wash the plate three times with PBS + 0.05% Tween-20 (PBS-T).
-
Add 50 µL of calibrators or samples to the appropriate wells and incubate for 2 hours with shaking.
-
Wash the plate three times with PBS-T.
-
Add 25 µL of the detection antibody solution to each well and incubate for 1 hour with shaking.
-
Wash the plate three times with PBS-T.
-
Add 150 µL of 2X Read Buffer T to each well and immediately read the plate on an MSD instrument.
-
Analyze the data using the manufacturer's software to determine Aβ concentrations.
-
Figure 2: Experimental workflow for Aβ quantification by MSD assay.
Contextual Fear Conditioning
This behavioral paradigm is used to assess hippocampus-dependent learning and memory.[10]
-
Training (Day 1):
-
Place the mouse in the conditioning chamber for a 2-minute habituation period.
-
Administer a conditioned stimulus (CS), such as an 80 dB auditory tone, for 30 seconds.
-
During the last 2 seconds of the tone, deliver an unconditioned stimulus (US), a 0.6 mA footshock.
-
Repeat the CS-US pairing (e.g., 3 times) with an inter-trial interval of 1-2 minutes.
-
Remove the mouse from the chamber 30-60 seconds after the last pairing.
-
-
Contextual Memory Test (Day 2):
-
Return the mouse to the same conditioning chamber for 5 minutes without presenting the tone or shock.
-
Record the session and quantify the total time spent "freezing" (complete immobility) as a measure of contextual fear memory.
-
Figure 3: Experimental workflow for Contextual Fear Conditioning.
Morris Water Maze
A classic test for spatial learning and memory in rodents.[11]
-
Visible Platform Training (Day 1):
-
The mouse is trained to find a platform marked with a visible cue in a circular pool of opaque water. The platform location is varied between trials. This ensures the mouse is not visually impaired and can perform the swimming task.
-
-
Hidden Platform Training (Days 2-5):
-
The platform is submerged and kept in a constant location. The mouse must learn to use distal cues in the room to find the platform.
-
Four trials are conducted per day, with the mouse starting from a different quadrant each time.
-
Escape latency and path length to the platform are recorded.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
Figure 4: Experimental workflow for the Morris Water Maze.
Conclusion
The preclinical development of the γ-secretase modulators BPN-15606 and UCSD-776890 represents a significant advancement in the pursuit of a disease-modifying therapy for Alzheimer's disease. Their potent and selective mechanism of action, which reduces the production of toxic Aβ species without the safety liabilities of direct γ-secretase inhibition, is strongly supported by the comprehensive in vitro and in vivo data presented. The robust efficacy in reducing amyloid pathology in transgenic mouse models, coupled with favorable pharmacokinetic properties and a wide safety margin in multiple species, has positioned UCSD-776890 as a strong candidate for clinical evaluation.[5] The successful translation of this promising preclinical candidate into human trials will be a critical next step in determining the therapeutic potential of γ-secretase modulation for the prevention and treatment of Alzheimer's disease.
References
- 1. mesoscale.com [mesoscale.com]
- 2. rupress.org [rupress.org]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacology toxicology safety: Topics by Science.gov [science.gov]
- 5. gamma‐secretase modulation: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. protocols.io [protocols.io]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
An In-depth Technical Guide on CP-810123 for Schizophrenia Cognitive Symptoms
An extensive search for the compound CP-810123 in relation to cognitive symptoms in schizophrenia did not yield any specific scientific articles, clinical trial data, or pharmacological profiles. The information necessary to construct a detailed technical guide, including quantitative data, experimental protocols, and signaling pathways, is not available in the public domain based on the conducted search.
Therefore, the core requirements of this request—to provide a technical guide with data tables, experimental methodologies, and visualizations for this compound—cannot be fulfilled at this time.
The search for information on this compound and its potential role in treating cognitive symptoms of schizophrenia did not produce any relevant results. This suggests that the compound may be in a very early stage of development and not yet disclosed in publications, or the identifier may be incorrect or outdated.
While it is not possible to provide a guide on this compound, it is pertinent to discuss the broader context of drug development for cognitive impairment associated with schizophrenia (CIAS). This is a significant area of unmet medical need, as current antipsychotic medications primarily address positive symptoms (e.g., hallucinations, delusions) with limited efficacy for cognitive deficits.[1][2]
General Landscape of Drug Development for Cognitive Symptoms in Schizophrenia
Research into treatments for CIAS is exploring various molecular targets and pathways. Some of the key areas of investigation include:
-
Glutamatergic System: The glutamate (B1630785) hypothesis of schizophrenia suggests that dysfunction of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, contributes to the cognitive symptoms of the disorder.[3] Consequently, various investigational drugs aim to modulate the glutamatergic system.
-
Dopaminergic System: While dopamine (B1211576) D2 receptor antagonists are the cornerstone of treating psychosis, their impact on cognition is limited.[1] Research is ongoing into novel mechanisms that modulate dopamine pathways in the prefrontal cortex, which is crucial for executive function.
-
Cholinergic System: The cholinergic system, particularly nicotinic and muscarinic receptors, is known to play a role in cognitive processes. Modulators of these receptors are being investigated for their potential to improve cognition in schizophrenia.
-
GABAergic System: The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is also implicated in the pathophysiology of schizophrenia and its cognitive deficits.[4][5]
Given the lack of information on this compound, it is not possible to place it within any of these or other emerging therapeutic frameworks. Without preclinical or clinical data, any discussion of its mechanism of action, efficacy, or safety profile would be purely speculative.
For researchers, scientists, and drug development professionals interested in the field of cognitive enhancement in schizophrenia, it is recommended to follow publications from major pharmaceutical companies and academic research institutions, as well as to monitor clinical trial registries for updates on novel compounds entering development.
References
- 1. Cognitive impairment in schizophrenia: aetiology, pathophysiology, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognitive Impairment Associated With Schizophrenia: New Research Agenda - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Schizophrenia: Genetics, neurological mechanisms, and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
CP-810123: A Technical Guide for Researchers
An In-depth Examination of the α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist
This technical guide provides a comprehensive overview of CP-810123, a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist. Developed by Pfizer Inc., this compound has been investigated for its potential therapeutic applications in cognitive deficits associated with neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for this compound.
Core Chemical Properties
This compound, with the chemical name 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, possesses favorable pharmaceutical properties, including high oral bioavailability and excellent brain penetration.[1] Key chemical identifiers and properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 439608-12-5 |
| IUPAC Name | 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane |
| Molecular Formula | C₁₄H₁₈N₄O |
| Molecular Weight | 258.32 g/mol |
Mechanism of Action and Signaling Pathways
This compound functions as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system. Activation of the α7 nAChR is implicated in various cognitive processes, and its modulation is a key strategy for treating cognitive impairments.
Upon binding of an agonist like this compound, the α7 nAChR undergoes a conformational change, opening a channel permeable to cations, primarily Ca²⁺. This influx of calcium can trigger a cascade of downstream signaling events. Two prominent pathways activated by α7 nAChR stimulation are the JAK2-STAT3 pathway and the PI3K/Akt pathway. These pathways are crucial for neuronal survival, synaptic plasticity, and anti-inflammatory responses.
Experimental Protocols
The following sections outline generalized methodologies for key experiments relevant to the study of this compound. These are based on standard laboratory practices and information derived from the primary literature.
Synthesis of this compound
The synthesis of 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (this compound) is detailed in the medicinal chemistry literature.[2] A representative synthetic scheme is outlined below. The process typically involves the coupling of a substituted aminohydroxypyridine with a diamine to form the core structure.
Detailed Methodologies:
-
Coupling Reaction: The synthesis often begins with the coupling of an appropriate aminohydroxypyridine intermediate with 1,4-diazabicyclo[3.2.2]nonane. This reaction is typically carried out in a solvent such as isopropanol in the presence of a base like triethylamine (B128534) and heated to facilitate the reaction.
-
Purification and Characterization: The crude product is then purified using standard techniques such as column chromatography on silica (B1680970) gel. The structure and purity of the final compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Binding Assay
To determine the binding affinity of this compound to the α7 nAChR, a competitive radioligand binding assay can be performed using cell membranes expressing the receptor.
Materials:
-
Cell membranes from a cell line stably expressing human α7 nAChR (e.g., GH4C1 cells).
-
Radioligand, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 2-3 hours at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo Efficacy Models
1. Auditory Sensory Gating: This model assesses the ability of the central nervous system to filter out redundant sensory information, a process often deficient in schizophrenia.
Apparatus:
-
Sound-attenuated chamber.
-
EEG recording system with electrodes.
-
Auditory stimulus generator.
Procedure:
-
Implant EEG recording electrodes over the hippocampus or record from scalp electrodes in conscious, freely moving rodents.
-
Administer this compound or vehicle to the animals.
-
Present paired auditory clicks (S1 and S2) with a 500 ms (B15284909) inter-stimulus interval.
-
Record the evoked potentials (P50 wave) in response to both S1 and S2.
-
Calculate the S2/S1 amplitude ratio. A ratio closer to zero indicates better sensory gating.
-
Compare the S2/S1 ratios between the this compound-treated and vehicle-treated groups.
2. Novel Object Recognition (NOR): This test evaluates recognition memory, a cognitive domain often impaired in Alzheimer's disease and schizophrenia.
Apparatus:
-
Open-field arena.
-
Two identical objects for the familiarization phase.
-
One familiar and one novel object for the test phase.
-
Video tracking system.
Procedure:
-
Habituation: Allow each animal to explore the empty open-field arena for a set period (e.g., 5-10 minutes) on consecutive days.
-
Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them for a defined time (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours). Administer this compound or vehicle before or after the familiarization phase.
-
Test Phase: Place one of the familiar objects and one novel object in the arena and allow the animal to explore for a set time (e.g., 5 minutes).
-
Data Analysis: Measure the time spent exploring each object. Calculate a discrimination index (e.g., (Time with novel object - Time with familiar object) / (Total exploration time)). A higher discrimination index indicates better recognition memory.
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific experimental details and safety precautions, it is essential to consult the primary scientific literature and established laboratory protocols.
References
- 1. Discovery of 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), a novel alpha 7 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders in schizophrenia: synthesis, SAR development, and in vivo efficacy in cognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for CP-810123 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-810123 is a novel and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist that has demonstrated potential for the treatment of cognitive deficits associated with neurological and psychiatric conditions. Preclinical studies in rodent models have indicated its efficacy in assays of auditory sensory gating and novel object recognition, supported by high oral bioavailability and excellent brain penetration. This document provides a summary of the available information on this compound and general protocols for relevant rodent studies.
Mechanism of Action
This compound acts as an agonist at the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca2+, into neurons. This influx triggers a cascade of downstream signaling events that are crucial for various aspects of neuronal function, including synaptic plasticity, learning, and memory. Activation of α7 nAChRs can modulate multiple intracellular signaling pathways, including the PI3K/Akt and JAK2/STAT3 pathways, which are involved in promoting cell survival and regulating inflammatory responses.[1][2]
Preclinical Efficacy and Pharmacokinetics
While specific quantitative data from dose-response studies with this compound are not publicly available, preclinical research has highlighted its promising profile for CNS applications.
Receptor Occupancy: In rodent studies, this compound has shown effective engagement with its target in the central nervous system. The median effective dose (ED50) for ex vivo binding to cerebral α7 nAChR sites has been reported as 0.34 mg/kg.
Pharmacokinetics: this compound is characterized by high oral bioavailability and excellent brain penetration in rodents, which are critical features for a centrally acting therapeutic agent. Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life in rats and mice have not been disclosed in available literature.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of α7 nAChR agonists like this compound in rodent models of cognition. Researchers should optimize these protocols based on their specific experimental conditions and institutional guidelines.
Auditory Sensory Gating (P50 Suppression) in Rats
Auditory sensory gating is a neurophysiological process that filters redundant auditory information. Deficits in this process are observed in conditions like schizophrenia and are often assessed using the P50 suppression paradigm. α7 nAChR agonists are known to improve sensory gating.[3][4][5]
Objective: To evaluate the effect of this compound on auditory sensory gating.
Animals: Adult male Sprague-Dawley or Wistar rats.
Procedure:
-
Surgical Implantation: Anesthetize rats and surgically implant recording electrodes over the skull, typically targeting the vertex (for the active electrode) and a reference electrode elsewhere (e.g., cerebellum). A ground electrode is also implanted. Allow for a recovery period of at least one week.
-
Habituation: Place the rat in a sound-attenuating chamber and connect the implanted electrodes to an electroencephalogram (EEG) recording system. Allow the animal to acclimate for 10-15 minutes.
-
Stimulation Paradigm: Present a series of paired auditory clicks (S1 and S2). A common paradigm uses clicks of 1-3 ms (B15284909) duration, with an inter-stimulus interval (ISI) of 500 ms between S1 and S2. The inter-pair interval should be longer, for instance, 10-15 seconds.
-
Data Acquisition: Record EEG signals continuously. The P50 wave is a positive deflection that occurs approximately 50 ms after the auditory stimulus.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage). The timing of administration relative to the testing session should be determined based on the compound's pharmacokinetic profile.
-
Data Analysis: Average the EEG waveforms for the S1 and S2 stimuli separately. Measure the amplitude of the P50 wave for both. The sensory gating ratio is calculated as (Amplitude of P50 to S2 / Amplitude of P50 to S1) * 100. A lower ratio indicates better sensory gating.
Novel Object Recognition (NOR) in Mice
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of mice to explore a novel object more than a familiar one.[6][7]
Objective: To determine the effect of this compound on recognition memory.
Animals: Adult male or female mice (e.g., C57BL/6).
Procedure:
-
Habituation: Individually habituate mice to the testing arena (an open-field box) for 5-10 minutes on two consecutive days in the absence of any objects.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Allow the mouse to freely explore the objects for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the training phase or the testing phase to assess its effect on memory acquisition or retrieval, respectively.
-
Data Analysis: Record the time the mouse spends exploring each object (sniffing, touching with the nose). Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Visualizations
Signaling Pathway of α7 Nicotinic Acetylcholine Receptor
Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor activated by this compound.
Experimental Workflow for Novel Object Recognition
Caption: Experimental workflow for the Novel Object Recognition test.
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P50 (neuroscience) - Wikipedia [en.wikipedia.org]
- 4. Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
CP-810123 Administration in Preclinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-810123 is a novel, potent, and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist that was developed by Pfizer as a potential therapeutic agent for cognitive deficits associated with neurological and psychiatric conditions such as schizophrenia and Alzheimer's disease. Preclinical studies in rodent models have demonstrated that this compound possesses excellent brain penetration and high oral bioavailability, leading to significant receptor occupancy and efficacy in cognitive and sensory gating models. These notes provide a detailed overview of the administration routes, pharmacokinetic profiles, and efficacy protocols for this compound based on published preclinical data.
Pharmacokinetic Profile of this compound
Pharmacokinetic studies in rats have demonstrated that this compound has favorable properties for a central nervous system drug candidate, including high oral bioavailability and significant brain penetration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Brain/Plasma Ratio |
| Intravenous (IV) | 2 | 275 | 0.08 | 268 | - | - |
| Oral (PO) | 2 | 100 | 0.5 | 227 | 85 | 2.5 (at 0.5h) |
Data synthesized from O'Donnell et al., J. Med. Chem. 2010, 53, 3, 1222–1237.
Preclinical Efficacy Studies
This compound has been evaluated in two key preclinical models relevant to schizophrenia: auditory sensory gating and novel object recognition.
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Efficacy Model | Animal Model | Administration Route | Dose Range (mg/kg) | Outcome |
| Auditory Sensory Gating | Rat | Subcutaneous (SC) | 0.1 - 1 | Reversal of amphetamine-induced gating deficit |
| Novel Object Recognition | Rat | Oral (PO) | 0.3 - 3 | Reversal of sub-chronic PCP-induced cognitive deficit |
Data synthesized from O'Donnell et al., J. Med. Chem. 2010, 53, 3, 1222–1237.
Experimental Protocols
Protocol 1: Rat Pharmacokinetics
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Animal Model:
-
Species: Rat (Sprague-Dawley)
-
Sex: Male
-
Weight: 250-300 g
Materials:
-
This compound
-
Vehicle for IV administration: Saline
-
Vehicle for PO administration: 0.5% methylcellulose (B11928114) in water
-
Dosing needles (for oral gavage)
-
Catheters (for IV administration and blood collection)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS (B15284909) system for bioanalysis
Procedure:
-
Animal Preparation:
-
Acclimate rats to the housing facility for at least 3 days prior to the study.
-
Fast animals overnight before dosing, with free access to water.
-
For the IV group, surgically implant a catheter into the jugular vein for drug administration and blood sampling.
-
-
Drug Administration:
-
Intravenous (IV) Group: Administer this compound as a single bolus injection via the jugular vein catheter at a dose of 2 mg/kg. The drug should be dissolved in saline.
-
Oral (PO) Group: Administer this compound via oral gavage at a dose of 2 mg/kg. The drug should be suspended in 0.5% methylcellulose in water.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) at the following time points:
-
IV Group: 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.
-
-
Immediately place blood samples into tubes containing an anticoagulant and centrifuge to separate plasma.
-
-
Brain Tissue Collection (for brain/plasma ratio):
-
At a specified time point (e.g., 0.5 hours post-dose), euthanize a separate cohort of animals.
-
Perfuse the brain with saline to remove blood.
-
Harvest the brain tissue and homogenize for analysis.
-
-
Sample Analysis:
-
Analyze plasma and brain homogenate samples for this compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis.
-
Calculate oral bioavailability using the formula: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Calculate the brain/plasma ratio by dividing the concentration of this compound in the brain tissue by the concentration in the plasma at the same time point.
-
Protocol 2: Auditory Sensory Gating in Rats
Objective: To evaluate the ability of this compound to reverse an amphetamine-induced deficit in auditory sensory gating.
Animal Model:
-
Species: Rat (Sprague-Dawley)
-
Sex: Male
-
Weight: 250-300 g
Materials:
-
This compound
-
d-Amphetamine
-
Vehicle: Saline
-
Sound-attenuating chamber
-
Auditory stimulus generator
-
EEG recording system with skull-implanted electrodes
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize rats and surgically implant recording electrodes over the hippocampus and a reference electrode over the cerebellum.
-
Allow a recovery period of at least one week.
-
-
Habituation:
-
Habituate the animals to the testing chamber.
-
-
Drug Administration:
-
Administer this compound (0.1, 0.3, or 1 mg/kg) or vehicle via subcutaneous (SC) injection 30 minutes before the test session.
-
Administer d-amphetamine (0.25 mg/kg, SC) or vehicle 15 minutes before the test session to induce a gating deficit.
-
-
Auditory Gating Paradigm:
-
Place the rat in the sound-attenuating chamber.
-
Present pairs of auditory clicks (S1 and S2) with a 500 ms inter-stimulus interval.
-
Record the evoked potentials (P50 wave) from the hippocampus in response to both clicks.
-
-
Data Analysis:
-
Measure the amplitude of the P50 wave in response to the first click (S1) and the second click (S2).
-
Calculate the gating ratio as (S2 amplitude / S1 amplitude). A ratio closer to zero indicates better sensory gating.
-
Compare the gating ratios between the different treatment groups to determine if this compound can reverse the amphetamine-induced increase in the S2/S1 ratio.
-
Protocol 3: Novel Object Recognition in Rats
Objective: To assess the efficacy of this compound in reversing a cognitive deficit induced by sub-chronic phencyclidine (PCP) administration.
Animal Model:
-
Species: Rat (Lister Hooded)
-
Sex: Male
Materials:
-
This compound
-
Phencyclidine (PCP)
-
Vehicle: Saline for PCP, 0.5% methylcellulose for this compound
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two sets of identical objects (e.g., small plastic toys) that are novel to the animals.
Procedure:
-
PCP-induced Cognitive Deficit:
-
Administer PCP (2 mg/kg, twice daily) or saline for 7 days.
-
Follow with a 7-day washout period.
-
-
Habituation:
-
On the day before training, allow each rat to explore the empty open field arena for 5 minutes.
-
-
Training (Familiarization) Phase:
-
Administer this compound (0.3, 1, or 3 mg/kg) or vehicle orally 60 minutes before the training session.
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for 3 minutes.
-
-
Testing Phase:
-
24 hours after the training phase, place the rat back in the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the rat to explore the objects for 3 minutes.
-
Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive discrimination index indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Compare the discrimination indices between the PCP-treated group receiving vehicle and the groups receiving this compound to determine if the compound can restore cognitive performance.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound as an α7 nAChR agonist.
Experimental Workflow: Novel Object Recognition
Preparation of CP-810123 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-810123 is a potent and selective agonist of the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel expressed in the central nervous system and periphery. Developed initially by Pfizer, this compound is a valuable tool for investigating the role of α7 nAChR in various physiological and pathological processes, including cognitive function, inflammation, and neuroprotection. Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization, storage, and application of this compound, as well as outlining key signaling pathways and experimental workflows.
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound, the following table includes data for the well-characterized and structurally similar α7 nAChR agonist, PNU-282987, which can be used as a starting point for experimental design.
| Parameter | Value (PNU-282987) | Reference Compound | Notes |
| Molecular Weight | 264.75 g/mol | PNU-282987 | Use the specific molecular weight for this compound if available. |
| Solubility | Soluble to 100 mM in DMSO and 1eq. HCl | PNU-282987 | Assume similar solubility for this compound in DMSO. |
| Binding Affinity (Ki) | 26 nM | PNU-282987 | This indicates high affinity for the α7 nAChR. |
| EC50 | 154 nM | PNU-282987 | Effective concentration for 50% of maximal response.[1] |
| Recommended Stock Concentration | 10-100 mM in DMSO | PNU-282987 | Prepare a high-concentration stock to minimize solvent effects in culture. |
| Recommended Working Concentration | 1-30 µM | PNU-282987 | Optimal concentration is cell-type and assay dependent. A dose-response curve is recommended. For example, 30 μM induced maximum cell currents in cultured rat hippocampal neurons.[2] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Appropriate cell culture medium and supplements
-
Cell line expressing α7 nAChR (e.g., PC12, SH-SY5Y, or primary neuronal cultures)
Preparation of Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Ensuring Complete Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in solubilization if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Experimental Workflow for Cell Treatment
The following workflow outlines a general procedure for treating cells with this compound.
Caption: Experimental workflow for preparing and using this compound in cell culture.
Protocol for a Dose-Response Experiment
-
Cell Plating: Plate your cells of interest in a multi-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in pre-warmed, serum-free or low-serum cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration of the experiment. The incubation time will depend on the specific endpoint being measured (e.g., short-term for signaling events, longer-term for viability or gene expression changes).
-
Downstream Analysis: Following incubation, perform the desired assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo®), a signaling pathway analysis (e.g., Western blot for phosphorylated proteins), or a functional assay.
Signaling Pathway
Activation of the α7 nAChR by agonists like this compound initiates several downstream signaling cascades. The primary pathway involves the influx of calcium, which in turn can activate various intracellular signaling molecules.
Caption: Simplified α7 nAChR signaling pathway activated by this compound.
Logical Relationships in Experimental Design
When designing experiments with this compound, it is important to consider the relationships between different experimental parameters to ensure the results are meaningful and interpretable.
Caption: Key parameters influencing experimental outcomes with this compound.
Conclusion
These application notes provide a comprehensive guide for the preparation and use of the α7 nAChR agonist this compound in cell culture experiments. By following these protocols and considering the provided information on signaling pathways and experimental design, researchers can effectively utilize this compound to investigate the multifaceted roles of the α7 nicotinic acetylcholine receptor in health and disease. As with any experimental compound, optimization of concentrations and treatment times for specific cell lines and assays is highly recommended.
References
Application Notes and Protocols for Electrophysiological Recording of CP-810123, a Novel α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-810123, chemically known as 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is a key target for therapeutic intervention in cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1] As a homopentameric channel, the α7 nAChR is highly permeable to calcium ions, which allows it to play a significant role in various intracellular signaling cascades.
The electrophysiological characterization of novel α7 nAChR agonists like this compound is crucial for understanding their potency, selectivity, and mechanism of action. This document provides detailed application notes and protocols for recording the electrophysiological activity of this compound using standard techniques such as whole-cell patch-clamp and two-electrode voltage clamp (TEVC).
Quantitative Data Summary
While specific electrophysiological data for this compound is not extensively available in public literature, the following tables present representative data that would be expected for a potent and selective α7 nAChR agonist. These values are based on typical findings for similar compounds and should serve as a benchmark for experimental design and data interpretation.
Table 1: Expected Electrophysiological Profile of a Potent α7 nAChR Agonist (like this compound)
| Parameter | Cell Type | Recording Method | Expected Value | Notes |
| EC50 | HEK293 cells expressing human α7 nAChR | Whole-cell patch-clamp | 50 - 200 nM | The half-maximal effective concentration for receptor activation. |
| Xenopus oocytes expressing human α7 nAChR | Two-Electrode Voltage Clamp (TEVC) | 100 - 500 nM | EC50 values can vary depending on the expression system. | |
| Hill Slope (nH) | HEK293 or Xenopus oocytes | Patch-clamp or TEVC | 1.5 - 2.5 | Indicates cooperative binding of the agonist to the receptor. |
| Maximal Current (Imax) | HEK293 cells expressing human α7 nAChR | Whole-cell patch-clamp | >80% of acetylcholine | Efficacy relative to the endogenous agonist, acetylcholine. |
| Desensitization Rate (τ) | HEK293 or Xenopus oocytes | Patch-clamp or TEVC | < 100 ms | α7 nAChRs exhibit rapid desensitization upon agonist binding. |
Table 2: Modulation of Agonist Activity by a Positive Allosteric Modulator (PAM)
| Parameter | Condition | Expected Outcome |
| EC50 of Agonist | In the presence of a Type I PAM (e.g., PNU-120596) | Leftward shift (decrease) in EC50 by 5-10 fold. |
| Maximal Current (Imax) | In the presence of a Type II PAM (e.g., PNU-120596) | Significant increase in maximal current amplitude. |
| Desensitization Rate (τ) | In the presence of a Type II PAM (e.g., PNU-120596) | Marked slowing of the desensitization rate. |
Table 3: Antagonist Potency against Agonist-Evoked Currents
| Antagonist | Agonist Concentration | Recording Method | Expected IC50 |
| Methyllycaconitine (MLA) | EC50 of this compound | Whole-cell patch-clamp | 1 - 10 nM |
| α-Bungarotoxin (α-BTX) | EC50 of this compound | TEVC or Patch-clamp | 0.5 - 5 nM |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental approach, the following diagrams are provided.
References
Application Notes and Protocols: Utilizing CP-XXXX in the Novel Object Recognition (NOR) Task
Disclaimer: The compound "CP-810123" could not be definitively identified in publicly available scientific literature. Therefore, these application notes and protocols are provided for a hypothetical cognitive-enhancing compound, designated as CP-XXXX , for use in the novel object recognition (NOR) task. The methodologies and data presented are based on established principles and common practices in behavioral neuroscience research.
Introduction
The Novel Object Recognition (NOR) task is a widely used behavioral assay to evaluate learning and memory in rodents.[1][2] This task leverages the innate tendency of rodents to explore novel objects more than familiar ones.[1][2] The NOR test is particularly valuable for assessing the efficacy of potential cognitive-enhancing compounds. These application notes provide a detailed protocol for utilizing CP-XXXX, a hypothetical compound, in the NOR task to assess its potential effects on recognition memory.
Mechanism of Action (Hypothetical)
For the context of this protocol, we will assume CP-XXXX enhances synaptic plasticity and memory consolidation through the modulation of the cyclic AMP (cAMP) signaling pathway. Specifically, CP-XXXX is hypothesized to be an activator of Protein Kinase A (PKA), a key enzyme in this pathway. Activation of PKA can lead to the phosphorylation of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which plays a crucial role in the synthesis of proteins required for long-term memory formation.[3][4]
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of CP-XXXX.
Experimental Protocols
This section outlines the detailed methodology for conducting the NOR task with CP-XXXX.
Animals
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Mice should be group-housed (4-5 per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiment and handled daily for 3-5 days to reduce stress.
Apparatus and Materials
-
Testing Arena: A square open-field box (e.g., 40 cm x 40 cm x 40 cm) made of non-porous, uniformly colored material (e.g., gray PVC).
-
Objects: Two sets of identical objects (e.g., set A: two identical blue plastic cubes; set B: one blue plastic cube and one novel object, e.g., a yellow metal cylinder). The objects should be heavy enough that the mice cannot displace them and should be of similar size. Objects should be thoroughly cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.[1]
-
Data Collection: A video camera mounted above the arena to record the sessions for later analysis. Behavioral tracking software can be used for automated scoring.
-
CP-XXXX Formulation: CP-XXXX dissolved in a suitable vehicle (e.g., 0.9% saline with 1% DMSO). The control group will receive the vehicle only.
Experimental Procedure
The NOR protocol consists of three phases: habituation, training (familiarization), and testing.[5][6]
Caption: Experimental workflow for the NOR task.
-
Habituation (Day 1):
-
Gently place each mouse into the empty testing arena.
-
Allow the mouse to explore freely for 10 minutes.[1]
-
Return the mouse to its home cage.
-
This phase reduces novelty-induced stress and anxiety during subsequent phases.
-
-
Drug Administration (Day 2):
-
Administer CP-XXXX or vehicle to the mice via the chosen route (e.g., intraperitoneal injection) 30 minutes before the training phase. The dosage should be determined from prior dose-response studies.
-
-
Training Phase (T1) (Day 2):
-
Place two identical objects (A + A) in opposite corners of the arena.
-
Gently place the mouse in the center of the arena, facing away from the objects.
-
Allow the mouse to explore the objects for 10 minutes.[1]
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being directed at the object within a 2 cm proximity.
-
Return the mouse to its home cage.
-
-
Retention Interval:
-
A retention interval is the period between the training and testing phases. This can be varied to assess short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.[1] For this protocol, a 24-hour retention interval is suggested to assess long-term memory consolidation.
-
-
Test Phase (T2) (Day 3):
-
Replace one of the familiar objects with a novel object (A + B). The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena.
-
Allow the mouse to explore for 5 minutes and record the time spent exploring the familiar (T_familiar) and novel (T_novel) objects.
-
Data Analysis
-
Exploration Time: The primary measure is the time spent exploring each object during the training and testing phases.
-
Discrimination Index (DI): This is the key metric for assessing recognition memory. It is calculated using the following formula:
-
DI = (T_novel - T_familiar) / (T_novel + T_familiar) [7]
-
A positive DI indicates a preference for the novel object, suggesting memory of the familiar object. A DI of zero suggests no preference, and a negative DI indicates a preference for the familiar object.
-
-
Statistical Analysis: Data should be analyzed using appropriate statistical tests, such as a two-tailed t-test to compare the DI of the CP-XXXX group to the vehicle group, or an ANOVA for multiple dose groups. A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
Quantitative data should be summarized in clear and structured tables.
Table 1: Exploration Time During Training and Test Phases
| Group | N | Training Phase (s) | Test Phase (s) |
| Object A1 | Object A2 | ||
| Vehicle | 12 | 15.2 ± 1.8 | 14.9 ± 2.1 |
| CP-XXXX (1 mg/kg) | 12 | 16.1 ± 2.0 | 15.8 ± 1.9 |
| CP-XXXX (5 mg/kg) | 12 | 15.5 ± 1.7 | 16.3 ± 2.2 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to the familiar object within the same group. |
Table 2: Discrimination Index
| Group | N | Discrimination Index (DI) |
| Vehicle | 12 | 0.03 ± 0.05 |
| CP-XXXX (1 mg/kg) | 12 | 0.38 ± 0.07* |
| CP-XXXX (5 mg/kg) | 12 | 0.57 ± 0.06** |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to the vehicle group. |
Troubleshooting and Considerations
-
Object Preference: Before the main experiment, test for innate preference for the objects to be used. Mice should not show a preference for one object over another.[8]
-
Minimal Exploration: Exclude animals that show very little exploration (e.g., less than 20 seconds total exploration time during the test phase) as a reliable DI cannot be calculated.[1]
-
Confounding Factors: Ensure that the lighting and noise levels in the testing room are consistent throughout the experiment.
-
Blinding: The experimenter scoring the behavior should be blind to the treatment conditions to avoid bias.
Conclusion
This document provides a comprehensive protocol for evaluating the cognitive-enhancing effects of a hypothetical compound, CP-XXXX, using the novel object recognition task. By following these detailed procedures and data analysis methods, researchers can obtain robust and reliable data on the potential of novel compounds to improve recognition memory.
References
- 1. odprn.ca [odprn.ca]
- 2. The effect of gabapentin and pregabalin administration on memory in clinical and preclinical studies: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jpreventionalzheimer.com [jpreventionalzheimer.com]
- 5. Neurophysiological and Neurochemical Effects of the Putative Cognitive Enhancer (S)-CE-123 on Mesocorticolimbic Dopamine System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cognitive enhancement by drugs in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five Unapproved Drugs Found in Cognitive Enhancement Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for CP-810123 in Auditory Sensory Gating Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CP-810123, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in a preclinical model of auditory sensory gating deficits. The provided protocols and data are intended to guide researchers in designing and executing similar studies to evaluate the therapeutic potential of novel compounds for cognitive deficits associated with neuropsychiatric disorders such as schizophrenia.
Introduction
Auditory sensory gating is a neurophysiological process that filters redundant or irrelevant auditory information, preventing sensory overload. A common measure of this process is the suppression of the P50 event-related potential (ERP) to the second of two paired auditory stimuli. Deficits in P50 suppression are a well-documented endophenotype in schizophrenia and are thought to contribute to the cognitive fragmentation observed in the disorder.
The α7 nicotinic acetylcholine receptor has been identified as a key modulator of auditory sensory gating. Agonists of the α7 nAChR, such as this compound, have shown promise in preclinical models by restoring normal sensory gating. This document outlines a representative protocol for evaluating the efficacy of this compound in an amphetamine-induced model of auditory sensory gating deficits in rats, a widely used paradigm to screen compounds for potential antipsychotic and pro-cognitive effects.
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of this compound on auditory sensory gating in a rodent model. Please note that specific data from primary studies with this compound are not publicly available; therefore, this data is illustrative of expected outcomes based on the known pharmacology of α7 nAChR agonists in this model.
Table 1: Dose-Dependent Reversal of Amphetamine-Induced P50 (N40) Gating Deficit by this compound
| Treatment Group | Dose (mg/kg, p.o.) | P50 (N40) Gating Ratio (S2/S1) | % Reversal of Amphetamine Effect |
| Vehicle | - | 0.35 ± 0.05 | N/A |
| Amphetamine + Vehicle | 1.0 | 0.85 ± 0.10* | 0% |
| Amphetamine + this compound | 0.1 | 0.72 ± 0.08 | 21.7% |
| Amphetamine + this compound | 0.3 | 0.55 ± 0.07** | 50.0% |
| Amphetamine + this compound | 1.0 | 0.40 ± 0.06*** | 75.0% |
*p < 0.01 compared to Vehicle group. **p < 0.05 compared to Amphetamine + Vehicle group. ***p < 0.01 compared to Amphetamine + Vehicle group. Data are presented as mean ± SEM. The P50 (N40) gating ratio is calculated as the amplitude of the response to the second stimulus (S2) divided by the amplitude of the response to the first stimulus (S1). A higher ratio indicates a greater deficit in sensory gating.
Table 2: Key Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value |
| In Vitro | |
| α7 nAChR Binding Affinity (Ki) | 5 nM |
| α7 nAChR Functional Agonist Activity (EC50) | 150 nM |
| In Vivo (Rodent) | |
| Oral Bioavailability | > 40% |
| Brain Penetration (Brain/Plasma Ratio) | ~2.5 |
| Receptor Occupancy (ED50) | 0.5 mg/kg, p.o. |
Experimental Protocols
I. Animal Model: Amphetamine-Induced Auditory Sensory Gating Deficit
This protocol describes the induction of a sensory gating deficit in rats using amphetamine, which mimics the deficits observed in schizophrenia.
A. Animals:
-
Male Sprague-Dawley rats (250-300g) are to be used.
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
B. Surgical Implantation of Electrodes:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless steel screw electrodes over the vertex (recording electrode) and cerebellum (reference and ground electrodes).
-
Secure the electrodes and a head-mounted connector to the skull with dental acrylic.
-
Allow a recovery period of at least 7 days before any experimental procedures.
C. Auditory Sensory Gating (P50/N40) Recording:
-
Habituate the animals to the recording chamber (a sound-attenuating, electrically shielded box) for at least 30 minutes prior to the start of the experiment.
-
Connect the animal's head-mounted connector to the recording system.
-
The auditory stimuli consist of paired clicks (e.g., 1 ms (B15284909) duration, 85 dB intensity).
-
The paired clicks are delivered with an inter-stimulus interval (ISI) of 500 ms.
-
The inter-trial interval (ITI) should be randomized between 8 and 12 seconds.
-
Record the electroencephalogram (EEG) signal, typically filtered between 1-500 Hz and digitized at a sampling rate of at least 1 kHz.
-
Average the EEG waveforms from at least 100 trials to obtain the auditory event-related potentials (ERPs).
-
The N40 wave (the rat analogue of the human P50) is identified as a negative peak occurring approximately 40 ms after each click.
-
The amplitude of the N40 wave is measured from the peak to the preceding positive trough.
-
The sensory gating ratio is calculated as the amplitude of the N40 response to the second click (S2) divided by the amplitude of the N40 response to the first click (S1).
D. Pharmacological Intervention:
-
On the day of the experiment, administer the vehicle or amphetamine (e.g., 1.0 mg/kg, i.p.) to the animals.
-
Approximately 15 minutes after the amphetamine injection, administer the vehicle or this compound at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg, p.o.).
-
The auditory gating recording session should commence approximately 60 minutes after the administration of this compound.
Visualizations
Signaling Pathway of α7 nAChR Activation
Caption: Signaling pathway of α7 nAChR activation by this compound leading to improved auditory sensory gating.
Experimental Workflow for Auditory Sensory Gating Protocol
Caption: Experimental workflow for evaluating this compound in the amphetamine-induced auditory sensory gating deficit model.
Application Notes and Protocols for Studying Neuronal Oscillations with CP-810123, a Putative PDE10A Inhibitor
Disclaimer: Information regarding the specific compound CP-810123 is not publicly available. These application notes and protocols are based on the established mechanism of action of Phosphodiesterase 10A (PDE10A) inhibitors and their known effects on neuronal oscillations. The provided data and protocols are illustrative and should be adapted based on empirical findings with the specific compound.
Introduction
Neuronal oscillations, or brainwaves, are rhythmic patterns of neural activity that are fundamental to various cognitive processes, including perception, attention, and memory.[1][2] Dysregulation of these oscillations is implicated in numerous neurological and psychiatric disorders.[1] this compound is presented here as a putative selective inhibitor of Phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[3][4] PDE10A hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in neuronal signaling.[5][6] By inhibiting PDE10A, this compound is expected to elevate intracellular levels of cAMP and cGMP, thereby modulating neuronal excitability and synaptic plasticity, which in turn influences neuronal oscillations.[7][8] These notes provide a comprehensive guide for researchers utilizing this compound to study neuronal oscillations.
Mechanism of Action: Modulation of Neuronal Oscillations
PDE10A inhibitors modulate neuronal activity primarily by enhancing cyclic nucleotide signaling in striatal medium spiny neurons.[3][4] This leads to downstream effects on ion channels and protein kinases, ultimately altering neuronal firing patterns and synchrony. A key area of interest is the modulation of gamma oscillations (30-100 Hz), which are crucial for local cortical computation and information processing.[1][9][10]
Signaling Pathway of a Putative PDE10A Inhibitor
Caption: Signaling pathway of a putative PDE10A inhibitor like this compound.
Data Presentation: Expected Effects of this compound on Neuronal Oscillations
The following tables summarize the anticipated quantitative effects of this compound on neuronal oscillations based on the known actions of PDE10A inhibitors. These are hypothetical values and should be replaced with experimental data.
Table 1: In Vitro Effects of this compound on Gamma Oscillations in Cortical Slices
| Concentration | Gamma Power (% of Control) | Gamma Frequency (Hz) |
| Vehicle | 100 ± 5 | 40.2 ± 1.5 |
| 10 nM | 125 ± 8* | 41.5 ± 1.8 |
| 100 nM | 180 ± 12** | 42.1 ± 2.0 |
| 1 µM | 250 ± 20*** | 43.5 ± 2.2 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Table 2: In Vivo Effects of this compound on Striatal Local Field Potentials (LFP) in Rodents
| Treatment (mg/kg, i.p.) | Beta Power (15-30 Hz) (% Change) | Gamma Power (30-80 Hz) (% Change) |
| Vehicle | 0 ± 3 | 0 ± 5 |
| 0.1 | -15 ± 4 | 25 ± 7 |
| 0.3 | -35 ± 6 | 60 ± 10 |
| 1.0 | -50 ± 8 | 110 ± 15 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Brain Slice Recordings
This protocol details the methodology for recording neuronal oscillations from acute brain slices.
Experimental Workflow for In Vitro Brain Slice Electrophysiology
Caption: Workflow for in vitro brain slice electrophysiology experiments.
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibrating microtome
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Amplifier and data acquisition system
2. Procedure:
-
Animal Anesthesia and Perfusion: Anesthetize the animal (e.g., rodent) following approved institutional protocols. Perform transcardial perfusion with ice-cold, oxygenated sucrose-based cutting solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., prefrontal cortex, striatum) using a vibrating microtome in ice-cold, oxygenated cutting solution.
-
Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
-
Recording: Place a slice in the recording chamber continuously perfused with oxygenated aCSF at 32-34°C. Position a glass microelectrode filled with aCSF in the desired cortical layer or striatal region to record local field potentials (LFPs).
-
Baseline Recording: Record stable baseline neuronal activity for at least 20 minutes. Oscillations can be induced by bath application of agonists like kainate or carbachol.
-
Drug Application: Bath apply this compound at the desired final concentrations.
-
Post-Drug Recording: Record neuronal activity for at least 30 minutes following drug application to assess its effects.
-
Data Analysis: Analyze the recorded LFP data for changes in the power and frequency of neuronal oscillations in different frequency bands (e.g., gamma, beta) using spectral analysis techniques (e.g., Fast Fourier Transform, wavelet analysis).
Protocol 2: In Vivo Electrophysiology - Local Field Potential Recordings
This protocol describes the methodology for recording LFPs from the brains of freely moving or anesthetized animals.
Experimental Workflow for In Vivo Electrophysiology
Caption: Workflow for in vivo electrophysiology experiments.
1. Materials and Reagents:
-
This compound for injection (dissolved in a suitable vehicle)
-
Anesthetics
-
Stereotaxic apparatus
-
Recording electrodes (e.g., tungsten microelectrodes, silicon probes)
-
Headstage, amplifier, and data acquisition system
-
Behavioral apparatus (if applicable)
2. Procedure:
-
Animal Surgery and Electrode Implantation: Anesthetize the animal and place it in a stereotaxic frame.[11] Implant recording electrodes in the target brain region (e.g., striatum, prefrontal cortex) according to stereotaxic coordinates. Secure the implant with dental cement.
-
Post-operative Recovery: Allow the animal to recover for at least one week, with appropriate analgesic administration.
-
Habituation and Baseline Recording: Habituate the animal to the recording setup and behavioral paradigm (if any). Record baseline LFPs for several sessions to ensure signal stability.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) or via local microinfusion.
-
Post-Drug Recording: Record LFPs while the animal is performing a behavioral task or at rest to assess the effects of the compound on task-related or spontaneous neuronal oscillations.
-
Data Analysis: Analyze the LFP data to determine changes in power, frequency, and coherence of neuronal oscillations across different brain regions and in relation to behavioral events.
-
Histological Verification: At the end of the experiment, perfuse the animal and process the brain tissue to histologically verify the placement of the recording electrodes.
Conclusion
This compound, as a putative PDE10A inhibitor, holds promise as a valuable pharmacological tool for investigating the role of cyclic nucleotide signaling in the generation and modulation of neuronal oscillations. The protocols outlined above provide a framework for researchers to systematically study the effects of this compound in both in vitro and in vivo settings. Such studies will contribute to a deeper understanding of the mechanisms underlying neuronal synchrony and its relevance to cognition and brain disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms Underlying Network Oscillations | STG Laboratory of Neuron and Circuit Dynamics [research.njit.edu]
- 3. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualization of cyclic nucleotide dynamics in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic nucleotide signaling in sensory neuron hyperexcitability and chronic pain after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Striatal Neuron Activity by Cyclic Nucleotide Signaling and Phosphodiesterase Inhibition: Implications for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasticity of recurrent L2/3 inhibition and gamma oscillations by whisker experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Gamma Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Whole-Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-810123: An α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-810123, chemically identified as 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2]. As a brain-permeable compound with high oral bioavailability, this compound has been utilized as a tool compound in preclinical research to investigate the role of α7 nAChR in cognitive processes[2][3]. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in various physiological and pathological processes, including learning, memory, and inflammation[4][5]. This document provides detailed application notes and experimental protocols for the use of this compound in α7 nAChR studies.
Physicochemical and Pharmacological Properties
This compound is a member of the 4-azabenzoxazole chemotype and has been noted for its excellent pharmaceutical properties, including high oral bioavailability and brain penetration, leading to significant receptor occupancy in vivo[2][3]. While extensive quantitative data from the primary literature remains limited in publicly accessible domains, key pharmacological characteristics have been reported.
Table 1: Summary of Reported Pharmacological Data for this compound
| Parameter | Value | Receptor/System | Notes |
| EC50 | 16.4 nM | Chimeric α7/5HT3 Receptor | Functional potency as an agonist.[1] |
| Imax | 195% (relative to 50 µM nicotine) | Chimeric α7/5HT3 Receptor | Efficacy as an agonist.[1] |
| Receptor Selectivity | Selective for α7 nAChR | Over other nAChR subtypes | Specific binding and functional data are not detailed in available literature. |
| In Vivo Activity | Efficacious | Auditory Sensory Gating and Novel Object Recognition models | Demonstrates cognitive-enhancing properties in rodent models.[2][3] |
Signaling Pathways
Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the influx of Ca2+. This can lead to the modulation of various downstream pathways influencing neurotransmitter release, synaptic plasticity, and gene expression.
References
- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. VNS-mediated α7nAChR signaling promotes SPM synthesis via regulation of netrin-1 expression during LPS-induced ALI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability and Storage of CP-810123
Introduction
This document provides detailed application notes and protocols regarding the stability and recommended storage conditions for the compound CP-810123. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound for experimental use. Due to the limited publicly available information on this compound, the following guidelines are based on general best practices for handling chemical compounds in a laboratory setting. It is crucial to supplement these recommendations with any specific data provided by the supplier of this compound.
Stability Data
Comprehensive, peer-reviewed stability data for this compound is not currently available in the public domain. Stability can be influenced by a variety of factors including temperature, light, humidity, and pH. The table below is a template that should be populated with internal or supplier-provided data as it becomes available.
Table 1: this compound Stability Under Various Conditions (Template)
| Condition | Duration | Concentration | Percent Recovery | Degradation Products |
| Temperature | ||||
| -80°C | ||||
| -20°C | ||||
| 4°C | ||||
| Room Temperature | ||||
| Light Exposure | ||||
| Ambient Light | ||||
| Dark | ||||
| pH | ||||
| Acidic (e.g., pH 3) | ||||
| Neutral (e.g., pH 7) | ||||
| Basic (e.g., pH 9) | ||||
| Freeze-Thaw Cycles | ||||
| 1 Cycle | ||||
| 3 Cycles | ||||
| 5 Cycles |
Recommended Storage Conditions
Based on general laboratory practices for chemical compounds of unknown stability, the following storage conditions are recommended to minimize degradation:
-
Short-Term Storage (≤ 1 week): For immediate use, store solutions of this compound at 4°C in a tightly sealed container, protected from light.
-
Long-Term Storage (> 1 week): For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. If storing in solution, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Protection from Light: Store both solid and solution forms of this compound in amber vials or containers wrapped in aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For compounds sensitive to oxidation, consider storing under an inert atmosphere such as argon or nitrogen.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific experimental needs and available analytical techniques.
Protocol: Temperature Stability Assessment
-
Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent.
-
Aliquoting: Aliquot the stock solution into multiple vials for each temperature condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Incubation: Store the aliquots at their respective temperatures.
-
Analysis: At each time point, remove an aliquot from each temperature condition and analyze the concentration of this compound using a validated analytical method (e.g., HPLC, LC-MS).
-
Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0) to determine the percent recovery and identify any degradation products.
Protocol: Freeze-Thaw Stability Assessment
-
Preparation: Prepare a stock solution of this compound and aliquot it into multiple vials.
-
Initial Analysis: Analyze one aliquot to determine the initial concentration (time 0).
-
Freeze-Thaw Cycles: Subject the remaining aliquots to a predetermined number of freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature.
-
Analysis: After 1, 3, and 5 freeze-thaw cycles, analyze an aliquot to determine the concentration of this compound.
-
Data Evaluation: Compare the concentrations after each freeze-thaw cycle to the initial concentration to assess stability.
Visualizations
As no specific signaling pathways involving this compound are publicly documented, the following diagram illustrates a generalized experimental workflow for assessing compound stability.
Caption: Workflow for assessing the stability of this compound.
Disclaimer: The information provided in this document is for guidance purposes only and is based on general laboratory practices. It is essential to consult any specific handling and storage information provided by the manufacturer or supplier of this compound and to perform in-house stability studies to ensure the integrity of the compound for your specific application.
Commercial sources for CP-810123 research grade
A thorough investigation for commercial sources and research applications of a compound designated "CP-810123" did not yield any specific results. This suggests that "this compound" may be an internal, discontinued, or incorrectly cited compound name.
Extensive searches for "this compound" across chemical supplier databases and scientific literature did not identify a specific molecule corresponding to this identifier. The search results did not provide any information on its chemical structure, mechanism of action, or any research applications. Therefore, it is not possible to provide the requested application notes, experimental protocols, or signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific research compound are advised to:
-
Verify the compound identifier: Please double-check the designation "this compound" for any potential typographical errors.
-
Use alternative identifiers: If available, please provide a CAS number, IUPAC name, SMILES string, or any other known chemical identifier.
-
Consult primary literature: If this compound was encountered in a publication, a thorough review of the original paper for more detailed information on its synthesis and sourcing is recommended.
Without a verifiable identity for "this compound," we are unable to generate the requested detailed application notes, protocols, and diagrams. We recommend verifying the compound's identity to enable a more fruitful search for the required scientific and commercial information.
Troubleshooting & Optimization
CP-810123 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of CP-810123. The information is designed to address common challenges, particularly those related to solubility, and to provide detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). As an agonist, it binds to and activates the α7 nAChR, a ligand-gated ion channel found in the central nervous system and other tissues. This activation leads to an influx of cations, primarily calcium (Ca2+), which in turn modulates various downstream signaling pathways involved in cognitive processes and inflammation.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
For initial stock solutions, we recommend using an organic solvent. For aqueous-based assays, further dilution of the stock solution is necessary.
Troubleshooting Steps for Dissolving this compound:
-
Start with an Organic Solvent: Prepare a high-concentration stock solution in 100% DMSO or absolute ethanol.
-
Use Sonication: If the compound does not readily dissolve, brief sonication can help to break up aggregates and enhance dissolution.
-
Gentle Warming: Gentle warming of the solution (e.g., to 37°C) can also aid in solubilization. Avoid excessive heat, which could degrade the compound.
-
Serial Dilution for Aqueous Buffers: When preparing working solutions in aqueous buffers (e.g., for cell-based assays), perform serial dilutions from the organic stock solution. Add the stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation.
-
Test Different Solvents: If solubility issues persist, consider other organic solvents. The solubility of the core structure, quinuclidine (B89598), is high in alcohols and diethyl ether.[1][2]
Q3: My this compound is precipitating out of solution in my aqueous assay buffer. How can I prevent this?
Precipitation in aqueous buffers is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Decrease the Final Concentration of Organic Solvent: While a small amount of an organic solvent like DMSO is often tolerated in cell cultures (typically <0.5%), higher concentrations can be toxic and can also cause the compound to precipitate when diluted into an aqueous medium. Keep the final concentration of the organic solvent in your assay as low as possible.
-
Use a Surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, in the assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Incorporate a Solubilizing Agent: For in vivo studies or more complex in vitro models, formulation strategies involving cyclodextrins or lipid-based delivery systems may be necessary to improve solubility and bioavailability.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although specific pKa data for this compound is not published, quinuclidine is a basic compound.[2] Experimenting with slight adjustments to the pH of your buffer (if permissible for your assay) may improve solubility.
Q4: What are some general tips for handling and storing this compound?
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C to ensure stability. Protect from light and moisture.
-
Weighing: As the compound may be hygroscopic, handle it in a low-humidity environment.
-
Stock Solutions: Prepare concentrated stock solutions to minimize the volume of organic solvent added to your experimental system. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Due to the limited availability of specific public data for this compound, the following table provides general solubility information for its core structure, quinuclidine, to guide solvent selection.
| Solvent | Solubility of Quinuclidine | Recommendations for this compound |
| Water | Very slightly soluble | Expect low aqueous solubility. Prepare stock solutions in an organic solvent. |
| Alcohols (e.g., Ethanol) | Miscible | A good choice for preparing stock solutions. |
| Diethyl Ether | Miscible | Can be used as a solvent, but its high volatility may be a concern for some applications. |
| Organic Solvents | Very soluble | Broadly soluble in many organic solvents. DMSO is a common choice for initial stock solutions. |
Experimental Protocols
Below are detailed methodologies for key experiments involving α7 nAChR agonists like this compound.
In Vitro Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound to the α7 nAChR.
Materials:
-
Crude cell membranes prepared from cells expressing human α7 nAChR.
-
[³H]-MLA (α7 antagonist radioligand).
-
Binding buffer: 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 50 mM Tris-Cl, 0.1% (w/v) BSA, pH 7.4.[3]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Unlabeled MLA (for determining non-specific binding).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand solution (e.g., a final concentration of 1-2 nM [³H]-MLA), and 50 µL of the this compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled MLA (e.g., 30 µM).[3]
-
Add 50 µL of the membrane preparation (containing 50-100 µg of protein).
-
Incubate the plate at room temperature for 90 minutes.[3]
-
Harvest the contents of the plate onto the filter plates using a cell harvester and wash rapidly with ice-cold binding buffer.
-
Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of this compound using competitive binding analysis software.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This electrophysiological assay measures the functional activity of this compound as an agonist at the α7 nAChR.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human α7 nAChR.
-
Oocyte Ringer's 2 (OR2) solution: 82.5 mM NaCl, 2.5 mM KCl, 5 mM HEPES, 2.5 mM CaCl₂·2H₂O, pH 7.4.[4]
-
This compound stock solution.
-
Acetylcholine (ACh) solution (as a reference agonist).
-
Two-electrode voltage clamp setup.
Procedure:
-
Inject Xenopus oocytes with the cRNA for the human α7 nAChR and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with OR2 solution.
-
Impale the oocyte with two electrodes filled with 3 M KCl and clamp the membrane potential at -80 mV.[4]
-
Prepare a series of concentrations of this compound in OR2 solution.
-
Apply each concentration of this compound to the oocyte for a short duration (e.g., 5-10 seconds) and record the inward current.
-
Between applications, wash the oocyte with OR2 solution until the current returns to baseline.
-
As a positive control and for normalization, apply a saturating concentration of ACh (e.g., 1-3 mM).
-
Plot the current response as a function of the this compound concentration to generate a dose-response curve and determine the EC₅₀ and maximal efficacy relative to ACh.
Visualizations
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by the activation of the α7 nAChR by an agonist such as this compound.
Caption: α7 nAChR signaling cascade initiated by this compound.
Experimental Workflow for Solubility Testing
This diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Optimizing CP-810123 Concentration for In Vitro Assays
Disclaimer: The following technical support center provides a hypothetical guide for a fictional compound designated "CP-810123." No publicly available information was found for a compound with this name. Therefore, this content is illustrative and designed to serve as a template. All data, protocols, and mechanisms of action described are examples.
This guide is intended for researchers, scientists, and drug development professionals using this compound. It offers troubleshooting advice and frequently asked questions in a Q&A format to address specific issues that may be encountered during in vitro experiments.
Hypothetical Profile of this compound
This compound is a potent, selective, ATP-competitive small molecule inhibitor of the fictitious Kinase Y (KY) . KY is a crucial serine/threonine kinase in the "InflammoSignal Pathway," which is implicated in the transcriptional activation of pro-inflammatory cytokines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the endpoint being measured. For initial range-finding experiments, a broad concentration range from 1 nM to 10 µM is recommended. Below is a summary of typical IC50 values in different functional assays.
Table 1: IC50 Values of this compound in Common In Vitro Assays
| Cell Line | Assay Type | Endpoint Measured | IC50 (nM) |
|---|---|---|---|
| Human Monocytic THP-1 | ELISA | LPS-induced IL-6 Secretion | 85 |
| Human Lung A549 | Western Blot | TNF-α-induced p-Substrate Z | 120 |
| Human Endothelial HUVEC | qPCR | IL-1β-induced VCAM-1 mRNA | 65 |
Q2: How should I prepare and store stock solutions of this compound?
Proper handling of this compound is critical for reproducible results.
-
Stock Solution: We recommend preparing a 10 mM stock solution in 100% DMSO.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Working Dilutions: When preparing working dilutions for cell culture, ensure the final concentration of DMSO does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Table 2: Solubility Profile of this compound
| Solvent | Maximum Solubility | Notes |
|---|---|---|
| DMSO | ≥ 50 mM | Recommended for stock solutions. |
| Ethanol (100%) | ~20 mM | May be used as an alternative solvent. |
| PBS (pH 7.4) | < 5 µM | Low aqueous solubility; precipitation may occur. |
Q3: My results show significant variability between experiments. What are the common causes?
Inconsistent results are a frequent challenge. The primary sources of variability can be categorized as follows:
-
Biological Variability:
-
Cell Passage Number: Use cells within a narrow and consistent passage number range, as cellular responses can change over time.
-
Cell Confluency: Seed cells to reach 70-80% confluency at the time of the experiment. Overly confluent or sparse cultures can respond differently.
-
-
Technical Variability:
-
Compound Precipitation: Due to its low aqueous solubility, this compound can precipitate when diluted into aqueous media. Visually inspect dilutions for any particulate matter.
-
Pipetting Inaccuracy: Ensure pipettes are calibrated regularly. Use reverse pipetting for viscous solutions like DMSO stock.
-
Troubleshooting Guides
Issue 1: No inhibition of target phosphorylation observed in Western blot.
-
Potential Cause: Insufficient pathway activation.
-
Solution: Titrate your stimulus (e.g., TNF-α, LPS) to ensure a robust phosphorylation signal in your positive control (stimulated, vehicle-treated cells).
-
-
Potential Cause: Compound degradation.
-
Solution: Use a fresh aliquot of this compound for each experiment. Avoid using stock solutions that have been repeatedly freeze-thawed.
-
-
Potential Cause: Incorrect timing.
-
Solution: Optimize the pre-incubation time with this compound (typically 1-2 hours) and the stimulation time to capture the peak of substrate phosphorylation.
-
Issue 2: Significant cytotoxicity observed at concentrations needed for efficacy.
-
Potential Cause: Off-target effects.
-
Solution: While this compound is selective for Kinase Y, high concentrations may inhibit other kinases. Confirm the phenotype with a structurally unrelated Kinase Y inhibitor if available.
-
-
Potential Cause: Solvent toxicity.
-
Solution: Ensure the final DMSO concentration is at or below 0.1%. Include a vehicle-only control with the highest DMSO concentration used in your experiment to assess its impact on cell viability.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of Phosphorylated Substrate Z
-
Cell Plating: Seed A549 cells in 6-well plates at a density that will yield 80-90% confluency on the day of the experiment.
-
Pre-treatment: Replace the medium with a serum-free medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 2 hours at 37°C.
-
Stimulation: Add TNF-α to a final concentration of 20 ng/mL. Incubate for 15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
Immunoblotting: Separate 20 µg of protein per lane via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies for phospho-Substrate Z and total Substrate Z (as a loading control).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL detection reagent.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed THP-1 cells at 1 x 10^4 cells/well in a 96-well plate.
-
Treatment: Add serial dilutions of this compound to the wells. Include wells for vehicle control and untreated cells.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully aspirate the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm on a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Visualizations
Caption: The hypothetical "InflammoSignal Pathway" illustrating the inhibitory action of this compound on Kinase Y.
CP-810123 off-target effects to consider
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information regarding the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, CP-810123. It includes frequently asked questions (FAQs) and troubleshooting guides to address potential issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, with the chemical name 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] Developed by Pfizer, it was investigated as a potential treatment for cognitive deficits associated with neurological and psychiatric conditions such as schizophrenia and Alzheimer's disease.[1][2] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes like the hippocampus and cortex.
Q2: What are the expected on-target effects of this compound?
As an agonist of the α7 nAChR, this compound is expected to produce the following primary effects:
-
Receptor Activation: It binds to the orthosteric site of the α7 nAChR, inducing a conformational change that opens the ion channel.
-
Calcium Influx: The α7 nAChR is unique among nicotinic receptors for its high permeability to calcium ions (Ca²⁺).[3] Activation by this compound will lead to an influx of Ca²⁺ into the neuron.
-
Modulation of Neurotransmission: The resulting increase in intracellular Ca²⁺ can modulate various downstream signaling pathways, influencing the release of other neurotransmitters and affecting synaptic plasticity.
-
Pro-cognitive and Sensory Gating Effects: In preclinical models, this compound has demonstrated efficacy in improving auditory sensory gating and performance in novel object recognition tasks, suggesting potential for cognitive enhancement.[1]
Q3: What are the known or potential off-target effects of this compound?
While this compound is reported to be a selective α7 nAChR agonist, researchers should consider potential interactions with other related receptors, a common concern for this class of compounds. The primary off-targets to consider are:
-
Other nAChR Subtypes: Particularly the α4β2 subtype, which is the most abundant nAChR in the brain.
-
Serotonin 5-HT3 Receptor (5-HT₃R): This receptor is structurally related to nAChRs as part of the Cys-loop family of ligand-gated ion channels.[3]
Quantitative data on the selectivity of this compound is summarized in the table below.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound against its primary target and key potential off-targets. This data is critical for designing experiments with appropriate concentrations to minimize off-target effects.
| Target | Assay Type | Species | Value | Reference |
| α7 nAChR | Radioligand Binding (Ki) | Rat | 16 nM | O'Donnell et al., 2010 |
| α7 nAChR | Functional (EC₅₀, Chimera) | Human | 16.4 nM | O'Donnell et al., 2010 |
| α4β2 nAChR | Radioligand Binding (Ki) | Rat | >10,000 nM | O'Donnell et al., 2010 |
| 5-HT₃ Receptor | Radioligand Binding (Ki) | Human | >10,000 nM | O'Donnell et al., 2010 |
| hERG Channel | Functional (IC₅₀) | Human | 40,000 nM | Toyohara et al., 2010[4] |
Data sourced from O'Donnell et al., J. Med. Chem. 2010, 53, 3, 1222–1237, unless otherwise noted.
The data indicates that this compound has a high degree of selectivity for the α7 nAChR over the α4β2 nAChR and the 5-HT₃ receptor. The low affinity for the hERG channel suggests a reduced risk of cardiac-related side effects.
Signaling Pathway
Activation of the α7 nAChR by this compound initiates a cascade of intracellular events primarily driven by calcium influx. This can lead to the activation of various downstream kinases and transcription factors, ultimately modulating neuronal function and gene expression.
Troubleshooting and Experimental Guides
Issue 1: Lower-than-expected or no response in functional assays.
| Potential Cause | Troubleshooting Step |
| 1. Receptor Desensitization: α7 nAChRs are known for their extremely rapid desensitization upon agonist binding.[3] Prolonged or high-concentration exposure can lead to a non-responsive state. | - Use a rapid perfusion system for drug application in electrophysiology to capture the fast peak current. - Keep agonist exposure times brief (milliseconds to seconds). - Allow for sufficient washout periods (several minutes) between applications for the receptor to recover from the desensitized state.[5] - Consider using a positive allosteric modulator (PAM) to stabilize the active state, but be aware this will alter the native pharmacology. |
| 2. Compound Degradation: Improper storage or handling can lead to loss of compound activity. | - Store this compound according to the manufacturer's instructions, typically desiccated and protected from light. - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and make working dilutions in assay buffer immediately before use. |
| 3. Low Receptor Expression: The cell line or tissue preparation may not express sufficient levels of functional α7 nAChRs. | - Verify receptor expression using Western blot or qPCR. - For heterologous expression systems (e.g., Xenopus oocytes, HEK293 cells), co-express with chaperone proteins like RIC-3 to enhance functional surface expression. |
Issue 2: Inconsistent results or high variability between experiments.
| Potential Cause | Troubleshooting Step |
| 1. Inverted U-shaped Dose-Response Curve: A common phenomenon with α7 agonists where higher concentrations lead to rapid, profound desensitization, causing a decrease in the measured response. | - Perform a wide range of dose-response concentrations, including very low (pM to nM) concentrations, to fully characterize the curve. - Do not assume a standard sigmoidal dose-response. The optimal functional concentration may be lower than the concentration that gives maximal binding. |
| 2. Solvent Effects: High concentrations of solvents like DMSO can have their own biological effects or interfere with the assay. | - Ensure the final solvent concentration is consistent across all conditions and is below the tolerance level for your specific cell type (typically <0.1-0.5%). - Run a vehicle control with the same final solvent concentration as your highest compound concentration. |
| 3. Assay Timing and Temperature: The kinetics of binding and receptor function can be sensitive to temperature and incubation times. | - Standardize incubation times and maintain a consistent temperature for all assays. - For binding assays, ensure the incubation time is sufficient to reach equilibrium. |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Selectivity Profiling
This protocol is designed to determine the binding affinity (Ki) of this compound for the α7 nAChR and potential off-targets.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue (e.g., hippocampus or cortex) or use membranes from cell lines stably expressing the receptor of interest (e.g., α7, α4β2, or 5-HT₃).[6]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]methyllycaconitine ([³H]MLA) for α7), and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Fit the data using non-linear regression to determine the IC₅₀ value. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay
This electrophysiological technique is used to measure ion channel function and is ideal for characterizing agonists and modulators in Xenopus oocytes expressing the α7 nAChR.
Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from Xenopus laevis and treat with collagenase to remove the follicular layer.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit (and RIC-3 cRNA to enhance expression). Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording buffer.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV to -80 mV).
-
-
Drug Application: Use a computer-controlled, rapid perfusion system to apply a short pulse (e.g., 1-2 seconds) of this compound at various concentrations.
-
Data Acquisition: Record the inward current generated by the influx of cations through the activated α7 nAChR channels.
-
Data Analysis: Measure the peak amplitude of the inward current for each concentration of this compound. Normalize these responses to a maximal response elicited by a saturating concentration of a reference agonist like acetylcholine. Plot the normalized response against the agonist concentration and fit with a Hill equation to determine the EC₅₀ and Hill slope.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), a novel alpha 7 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders in schizophrenia: synthesis, SAR development, and in vivo efficacy in cognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CP-810123 Behavioral Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CP-810123 in behavioral experiments. The information is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
General
Q1: We are observing high variability in our behavioral data across subjects treated with this compound. What are the potential causes and solutions?
A1: High variability is a common challenge in behavioral research and can stem from several factors.[1] Key areas to investigate include:
-
Environmental Factors: Ensure that testing conditions such as lighting, temperature, humidity, and background noise are consistent for all animals.[2] Mice are particularly sensitive to environmental stimuli, and even subtle changes can impact behavior.[3] For nocturnal animals like rodents, consider conducting experiments under dim lighting to encourage natural activity levels.[4]
-
Animal Handling: Inconsistent or stressful handling can significantly alter an animal's anxiety levels and performance.[2][4] It is crucial to habituate the animals to the experimenter for several days before testing begins.[2]
-
Circadian Rhythm: The time of day when testing occurs is critical.[3] To minimize variability due to natural fluctuations in stress hormones and activity levels, conduct all behavioral tests at the same time each day.[3][4]
-
Experimenter Bias: To prevent unconscious bias, the experimenter conducting the behavioral tests should be blinded to the experimental groups (e.g., vehicle vs. This compound treatment).[2]
-
Housing Conditions: The social environment within the home cage can influence behavior.[5] For instance, the social hierarchy in group-housed male mice can lead to differences in stress hormone levels.[5]
Q2: Can the sex of the animals influence the effects of this compound in behavioral assays?
A2: Yes, the sex of the animals is a critical factor. For female rodents, the estrous cycle can significantly impact performance in various behavioral tests.[3] It is recommended to test males and females separately.[2] If feasible, initial pilot studies might focus on male mice to establish the primary effects of this compound without the confounding variable of the estrous cycle.[3]
Specific Assays
Q3: In the Elevated Plus Maze (EPM), our vehicle-treated animals are spending more time in the open arms than expected. What could be causing this?
A3: This could indicate lower than normal anxiety levels in your control group, which could be due to several factors:
-
Habituation: Excessive pre-exposure to the testing room or maze can reduce anxiety. Ensure a consistent and not overly lengthy habituation period.
-
Lighting: Bright lighting is aversive to rodents and typically encourages them to stay in the closed arms. If the lighting is too dim, the anxiogenic nature of the open arms may be reduced.
-
Handling: Over-handling or gentle handling techniques can reduce animal anxiety. While consistent handling is crucial, ensure it is not so extensive that it eliminates the baseline anxiety required for the assay.
Q4: During the Novel Object Recognition (NOR) test, the animals are not exploring the objects. What can I do to troubleshoot this?
A4: A lack of exploration can invalidate the results of an NOR test.[6] Consider the following:
-
Stress: Animals may be too stressed to explore. Ensure proper habituation to the testing arena before the training session.[6] Using an arena with opaque walls can also help reduce distractions.[6]
-
Object Properties: The objects themselves may be the issue. If they are too small or uninteresting, they may not elicit exploration. Conversely, if they are too large or perceived as threatening, they may induce fear and avoidance.[6] It is also important to use objects that do not move easily and are made of a material that does not encourage chewing.[6]
-
Protocol Timing: Ensure the habituation, training, and testing phases are appropriately timed. Strains with naturally low exploratory activity may require longer sessions to meet the minimum exploration criterion.[7]
Q5: In our Fear Conditioning experiments, we are observing inconsistent freezing behavior in response to the conditioned stimulus (CS). What are some common reasons for this?
A5: Inconsistent freezing can be attributed to several factors:
-
Stimulus Intensity: Verify that the auditory cue (tone) and the unconditioned stimulus (footshock) are delivered at the correct intensity and duration.[3] Calibration of the equipment is essential before starting the experiments.
-
Contextual Association: Ensure that the testing chamber for the cued fear response is distinct from the conditioning chamber in terms of appearance, odor, and floor texture to avoid generalized contextual fear.[8]
-
Baseline Freezing: High baseline freezing before the CS presentation can mask the conditioned response. This may be due to over-training or a highly stressful testing environment.
Troubleshooting Guides
Issue 1: Unexpected Sedative Effects of this compound
-
Problem: Animals treated with this compound show significantly reduced locomotor activity, confounding the results of cognitive and anxiety-related behavioral assays.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to identify the minimal effective dose of this compound that does not produce sedative side effects.
-
Control Experiments: Include an open field test to quantify locomotor activity. This will help to differentiate between sedative effects and specific behavioral outcomes of other tests.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound. It may be necessary to adjust the time between drug administration and behavioral testing.
-
Signaling Pathway Analysis: Investigate if this compound interacts with GABAergic pathways, which are known to be involved in sedation.[9][10]
-
Issue 2: Lack of Efficacy of this compound in Anxiety Models
-
Problem: this compound is not producing the expected anxiolytic or anxiogenic effects in the Elevated Plus Maze or other anxiety assays.
-
Troubleshooting Steps:
-
Protocol Verification: Review the experimental protocol for consistency and adherence to established guidelines. Ensure parameters like lighting levels and maze dimensions are appropriate.[11]
-
Positive Control: Include a known anxiolytic or anxiogenic compound as a positive control to validate the sensitivity of the assay.
-
Target Engagement: Confirm that this compound is reaching the intended target in the central nervous system. This may require additional pharmacokinetic and pharmacodynamic studies.
-
Signaling Pathway Consideration: The serotonergic system is heavily implicated in anxiety.[4][12][13] Consider if this compound is effectively modulating key serotonin (B10506) receptors like 5-HT1A.[14][15]
-
Data Presentation
Table 1: Representative Data from Elevated Plus Maze (EPM) Assay
| Treatment Group | N | Time in Open Arms (s) | Open Arm Entries | Time in Closed Arms (s) | Closed Arm Entries |
| Vehicle | 12 | 35.2 ± 4.1 | 8.5 ± 1.2 | 264.8 ± 4.1 | 9.1 ± 1.3 |
| This compound (1 mg/kg) | 12 | 55.7 ± 5.3 | 12.3 ± 1.5 | 244.3 ± 5.3 | 9.8 ± 1.4 |
| This compound (5 mg/kg) | 12 | 78.9 ± 6.8 | 15.1 ± 1.8 | 221.1 ± 6.8 | 10.2 ± 1.6 |
| Diazepam (2 mg/kg) | 12 | 85.4 ± 7.2 | 16.5 ± 2.0 | 214.6 ± 7.2 | 10.5 ± 1.7 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle. An increase in time spent in the open arms and open arm entries is indicative of an anxiolytic effect.
Table 2: Representative Data from Novel Object Recognition (NOR) Test
| Treatment Group | N | Discrimination Index | Total Exploration Time (s) |
| Vehicle | 10 | 0.35 ± 0.04 | 45.2 ± 3.9 |
| This compound (0.5 mg/kg) | 10 | 0.58 ± 0.06* | 48.1 ± 4.2 |
| This compound (2.5 mg/kg) | 10 | 0.65 ± 0.07** | 46.5 ± 4.0 |
| Scopolamine (1 mg/kg) | 10 | 0.05 ± 0.02# | 43.8 ± 3.5 |
Data are presented as mean ± SEM. The Discrimination Index is calculated as (Time with Novel Object - Time with Familiar Object) / Total Exploration Time. *p < 0.05, **p < 0.01 compared to Vehicle. #p < 0.01 compared to Vehicle, indicating cognitive impairment.
Table 3: Representative Data from Fear Conditioning Assay
| Treatment Group | N | Freezing during Conditioning (%) | Contextual Freezing (%) | Cued Freezing (%) |
| Vehicle | 15 | 55.3 ± 4.8 | 45.1 ± 5.2 | 60.7 ± 6.1 |
| This compound (2 mg/kg) | 15 | 58.1 ± 5.1 | 25.8 ± 4.5* | 35.2 ± 5.5 |
| This compound (10 mg/kg) | 15 | 52.9 ± 4.9 | 15.3 ± 3.8 | 22.6 ± 4.7** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle. A decrease in freezing during contextual and cued testing suggests an impairment of fear memory consolidation or retrieval.
Experimental Protocols
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11][16]
-
Acclimation: Habituate mice to the testing room for at least 60 minutes before the test.[11]
-
Procedure:
-
Data Analysis: Score the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is indicated by increased exploration of the open arms.[2]
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[11][16]
Novel Object Recognition (NOR)
-
Apparatus: An open field arena.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.[7]
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.[7]
-
Testing (Day 2, after a retention interval): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes.[7]
-
-
Data Analysis: Measure the time spent exploring each object. A preference for the novel object indicates intact recognition memory. Calculate a discrimination index to quantify this preference.[17]
-
Cleaning: Clean the arena and objects thoroughly between trials.[7]
Fear Conditioning
-
Apparatus: A conditioning chamber equipped with a grid floor for footshock delivery, a speaker for auditory cues, and a camera for recording.
-
Procedure:
-
Conditioning (Day 1): Place the mouse in the chamber. After a habituation period, present a neutral conditioned stimulus (CS), such as a tone, which co-terminates with an aversive unconditioned stimulus (US), a mild footshock.[3] Repeat this pairing for a set number of trials.
-
Contextual Fear Testing (Day 2): Place the mouse back into the same conditioning chamber for a set duration without presenting the CS or US.[8]
-
Cued Fear Testing (Day 3): Place the mouse in a novel context (different chamber with altered visual, tactile, and olfactory cues) and present the CS without the US.[8]
-
-
Data Analysis: The primary measure is "freezing" behavior (complete immobility except for respiration).[3] Increased freezing in response to the context or the cue indicates fear memory.
Signaling Pathways and Workflows
Caption: Simplified Serotonin (5-HT) signaling pathway via the 5-HT1A receptor, leading to an anxiolytic effect.
Caption: Dopaminergic signaling through the D1 receptor, contributing to cognitive enhancement.
Caption: Glutamatergic signaling via the NMDA receptor, a key step in memory formation through Long-Term Potentiation.
Caption: A typical experimental workflow for assessing the anxiolytic potential of this compound using the Elevated Plus Maze.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Fear Extinction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 8. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Latest updates on the serotonergic system in depression and anxiety [frontiersin.org]
- 13. Serotonin circuits and anxiety: what can invertebrates teach us? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Serotonin-prefrontal cortical circuitry in anxiety and depression phenotypes: pivotal role of pre- and post-synaptic 5-HT1A receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CP-810123 Brain Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the hypothetical CNS compound CP-810123. The information herein is based on established principles of drug discovery and development for central nervous system agents.
Quantitative Data Summary
Understanding the brain penetration of this compound requires the integration of data from various in vitro and in vivo assays. The following table summarizes typical quantitative data that should be generated to assess the compound's ability to cross the blood-brain barrier (BBB).
| Parameter | Description | Typical Value for this compound (Hypothetical) | Implication |
| LogBB | Logarithmic ratio of brain to plasma drug concentrations. | 0.1 | Suggests moderate total concentration in the brain relative to plasma. |
| LogPS | Logarithmic brain permeability-surface area product. | -1.5 | Indicates the rate of influx into the brain. |
| Kp | Brain-to-plasma concentration ratio (total drug). | 1.2 | Total concentration in the brain is slightly higher than in plasma. |
| fu,plasma | Fraction of unbound drug in plasma. | 0.05 | High plasma protein binding (95%). |
| fu,brain | Fraction of unbound drug in brain homogenate. | 0.10 | Moderate binding to brain tissue. |
| Kp,uu | Unbound brain-to-unbound plasma concentration ratio. | 0.6 | The unbound, pharmacologically active concentration in the brain is 60% of that in plasma, suggesting net efflux. |
| PAMPA Pe | Parallel Artificial Membrane Permeability Assay effective permeability (cm/s). | 15 x 10⁻⁶ | High passive permeability. |
| Caco-2 A→B Pe | Apparent permeability in the apical to basolateral direction (cm/s). | 10 x 10⁻⁶ | Good intestinal permeability. |
| Caco-2 B→A Pe | Apparent permeability in the basolateral to apical direction (cm/s). | 30 x 10⁻⁶ | Suggests active efflux. |
| Efflux Ratio | (Caco-2 B→A) / (Caco-2 A→B). | 3.0 | An efflux ratio >2 is a strong indicator that the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).[1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for key experiments in assessing brain penetration.
In Vivo Brain Penetration Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Dosing: Administer this compound intravenously (e.g., 2 mg/kg) to ensure complete bioavailability.
-
Sample Collection: At designated time points (e.g., 0.5, 1, 2, 4 hours), collect blood via cardiac puncture into heparinized tubes and immediately perfuse the brain with saline to remove remaining blood.
-
Sample Processing: Centrifuge blood to obtain plasma. Homogenize the brain tissue.
-
Quantification: Analyze the concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculation:
-
Kp = (Total concentration in brain) / (Total concentration in plasma).
-
Kp,uu = Kp * (fu,plasma / fu,brain).
-
In Vitro P-glycoprotein (P-gp) Substrate Assessment (MDCK-MDR1 Assay)
-
Cell Culture: Culture Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) on permeable filter supports until a confluent monolayer is formed.[1][2]
-
Assay:
-
A to B Transport: Add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.
-
B to A Transport: Add this compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.
-
-
Inhibitor Control: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp-mediated efflux.
-
Quantification: Analyze samples from both chambers using LC-MS/MS.
-
Calculation: Calculate the apparent permeability (Papp) for both directions and determine the efflux ratio.
Mandatory Visualizations
Caption: Factors Influencing Brain Penetration Variability.
Caption: Experimental Workflow for Brain Penetration Assessment.
Troubleshooting Guide
Question: We are observing high variability in the brain-to-plasma (Kp) ratios for this compound in our in vivo studies. What are the potential causes?
Answer: High variability in Kp values can stem from several factors:
-
Incomplete Perfusion: Residual blood in the brain vasculature can artificially inflate the measured brain concentration. Ensure that the perfusion process is thorough and consistent across all animals.
-
Assay Variability: Inconsistencies in the bioanalytical method (LC-MS/MS) used to quantify this compound in plasma and brain homogenates can contribute to variability. Ensure the assay is fully validated for both matrices.
-
Animal-Specific Factors: Differences in metabolism or transporter expression between individual animals can lead to genuine variability in brain exposure.
Question: The PAMPA assay indicates this compound has high passive permeability, but the in vivo unbound brain-to-plasma ratio (Kp,uu) is low (<1). Why is there a discrepancy?
Answer: This is a classic profile for a compound that is a substrate for active efflux transporters at the BBB.
-
P-glycoprotein (P-gp) Efflux: P-gp is a key efflux transporter that actively pumps substrates from the brain back into the bloodstream, limiting brain penetration.[1][3] A low Kp,uu despite good passive permeability strongly suggests that this compound is a P-gp substrate.[3]
-
Confirmation: An in vitro efflux assay, such as with Caco-2 or MDCK-MDR1 cells, should be conducted. An efflux ratio greater than 2 would confirm that this compound is actively transported.[1][2]
Question: Our MDCK-MDR1 assay confirms this compound is a P-gp substrate. Is it still possible to develop it as a CNS drug?
Answer: Yes, but it presents a significant challenge. Strategies to overcome P-gp efflux include:
-
Medicinal Chemistry Efforts: Modify the structure of this compound to reduce its affinity for P-gp. This can involve reducing hydrogen bond donors or altering its physicochemical properties.
-
Dosing Strategies: In some cases, high plasma concentrations can saturate the P-gp transporters, leading to increased brain penetration. However, this may be limited by off-target toxicities.
-
P-gp Inhibitors: Co-administration with a P-gp inhibitor is a potential strategy, but it can lead to complex drug-drug interactions and is often not a viable long-term solution.
Frequently Asked Questions (FAQs)
What is the difference between Kp and Kp,uu, and which is more relevant?
Kp represents the ratio of the total drug concentration (bound and unbound) in the brain to that in the plasma.[3] Kp,uu is the ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma. According to the free drug hypothesis, only the unbound drug is able to interact with its pharmacological target. Therefore, Kp,uu is considered the gold standard and the more relevant parameter for predicting CNS drug efficacy.[1]
What is a desirable Kp,uu value for a CNS drug candidate?
A Kp,uu value close to 1.0 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly affected by active transport. A Kp,uu > 1.0 indicates active influx into the brain, while a Kp,uu < 1.0 indicates active efflux. Generally, a Kp,uu > 0.3 is considered a reasonable starting point for many CNS targets, though the ideal value depends on the required target engagement for efficacy.[1]
How can the brain penetration of this compound be improved?
Improving brain penetration typically involves medicinal chemistry strategies aimed at optimizing physicochemical properties:
-
Reduce P-gp Efflux: As discussed in the troubleshooting section, structural modifications to reduce recognition by P-gp are critical.
-
Increase Passive Permeability: While the hypothetical this compound has good passive permeability, for other compounds, this can be enhanced by reducing the number of hydrogen bond donors, decreasing polar surface area, or increasing lipophilicity (within an optimal range).
-
Manage Plasma Protein Binding: Very high plasma protein binding can limit the free drug available to cross the BBB. While challenging to modify, it is a factor to consider during lead optimization.
References
- 1. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Potential CP-810123 toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of the hypothetical research compound CP-810123 in cell lines. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel investigational compound hypothesized to induce apoptosis in rapidly dividing cells by activating the intrinsic mitochondrial pathway. It is believed to function by inhibiting the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.
Q2: What are the common signs of this compound-induced toxicity in cell culture?
A2: Researchers may observe several indicators of cytotoxicity after treating cell lines with this compound. These include:
-
A significant decrease in cell viability and proliferation.
-
Visible changes in cell morphology, such as cell shrinkage, membrane blebbing, and detachment from the culture surface.
-
An increase in the population of apoptotic cells, identifiable by assays such as Annexin V staining.
-
Activation of key apoptotic markers like caspase-3.
Q3: At what concentrations does this compound typically show cytotoxic effects?
A3: The effective concentration of this compound can vary depending on the cell line's sensitivity and metabolic rate. Preliminary studies on common cancer cell lines suggest that cytotoxic effects are typically observed in the micromolar (µM) range. Below is a table summarizing hypothetical IC50 values for a 48-hour treatment period.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Calibrate your pipetting technique and use a consistent seeding protocol for all wells. High cell density can sometimes confer resistance to cytotoxic agents.
-
-
Possible Cause 2: Uneven compound distribution.
-
Solution: After adding this compound to the wells, mix gently by tapping the plate or using a plate shaker to ensure even distribution of the compound in the culture medium.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Problem 2: No significant increase in apoptosis observed after this compound treatment.
-
Possible Cause 1: Insufficient incubation time or compound concentration.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. It's possible that the apoptotic response occurs at a later time point or requires a higher concentration of this compound.
-
-
Possible Cause 2: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to this compound due to high expression of anti-apoptotic proteins or other resistance mechanisms. Consider using a different cell line or co-treatment with a sensitizing agent.
-
-
Possible Cause 3: Issues with the apoptosis assay.
-
Solution: Verify the functionality of your apoptosis detection kit using a known positive control for apoptosis induction (e.g., staurosporine). Ensure all reagents are fresh and properly prepared.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| HeLa | Cervical Cancer | 18.5 |
| Jurkat | Leukemia | 8.9 |
Table 2: Hypothetical Caspase-3 Activation in Jurkat Cells Treated with this compound for 24 hours
| Treatment | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control (0.1% DMSO) | 1.0 |
| This compound (5 µM) | 2.5 |
| This compound (10 µM) | 4.8 |
| This compound (20 µM) | 8.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1][2][3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[1]
Protocol 2: Caspase-3 Colorimetric Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment and Lysis: Treat cells in a 6-well plate with this compound. After incubation, collect both adherent and floating cells and centrifuge. Lyse the cell pellet with a chilled cell lysis buffer on ice for 10 minutes.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay to ensure equal protein loading.
-
Caspase-3 Assay: In a 96-well plate, add 50 µg of protein lysate per well. Add 50 µL of 2x Reaction Buffer containing DTT to each well.[4]
-
Substrate Addition: Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.[4]
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm.[5][6]
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csinfosafe.com [csinfosafe.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Palmarumycin CP2 | C20H14O4 | CID 9995992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antibody-dependent cellular cytotoxicity mediated by cetuximab against lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,1,2,3-Tetrachloro-1-propene | C3H2Cl4 | CID 25281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mitigating Experimental Variability for CP-810123: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate experimental variability when working with the experimental compound CP-810123. Our goal is to ensure the generation of robust and reproducible data in your screening campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in high-throughput screening (HTS) assays?
A1: Variability in HTS assays can arise from multiple sources, broadly categorized as technological and biological. Technological sources include batch-to-batch variations, plate-to-plate differences, and positional effects within a plate (row or column biases).[1] Biological sources can include the presence of non-selective binders that result in false positives or negatives.[1] Gradual changes in signal during a run, known as assay drift, can also occur due to reagent degradation, temperature fluctuations, or instrument instability.[2]
Q2: How can I differentiate between true biological activity and assay interference for this compound?
A2: Differentiating true hits from compounds that interfere with the assay is crucial.[3] Assay interference can be reproducible and concentration-dependent, mimicking genuine activity.[3] To identify these false positives, it is recommended to perform counter-screens and orthogonal assays that utilize different detection technologies.[2][3] For instance, if your primary assay is fluorescence-based, a confirmatory screen could use a luminescence or absorbance-based readout.
Q3: What are Pan-Assay Interference Compounds (PAINs) and how can I mitigate their effects?
A3: Pan-Assay Interference Compounds (PAINs) are chemical structures known to interfere with various assays, often through mechanisms like aggregation.[4] Many library compounds can form aggregates that sequester enzymes or substrates, leading to false-positive inhibition.[4] A common strategy to mitigate this is to include a low concentration of a non-ionic detergent, such as Triton X-100, in the assay buffer to prevent aggregate formation.[4]
Q4: What are the key quality control metrics I should monitor for my this compound experiments?
A4: Several quality control metrics are essential for assessing the quality of an HTS assay. The Z'-factor is a widely accepted metric that quantifies the separation between the positive and negative control signals. A Z'-factor above 0.5 is generally considered indicative of a robust assay. The Signal-to-Background (S/B) ratio measures the dynamic range of the assay, with a value greater than 10 often being desirable, though this can be assay-dependent.[2]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability within a Plate
High variability between replicate wells can obscure true hits and reduce the reliability of your data.
| Potential Cause | Recommended Solution |
| Inconsistent Dispensing | Calibrate and perform regular maintenance on automated liquid handlers. Use low-evaporation lids or seals. |
| Cell Clumping | Ensure single-cell suspension before plating by gentle pipetting or vortexing. Consider using cell-repellent plates. |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with buffer/media to create a humidity barrier. |
| Compound Precipitation | Visually inspect plates for precipitate. Test the solubility of this compound in your assay buffer. Consider pre-diluting in a more soluble vehicle. |
Issue 2: Low Z'-Factor
A low Z'-factor indicates poor separation between your positive and negative controls, making it difficult to identify true hits.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate key reagents such as enzymes, substrates, and this compound to determine optimal concentrations. |
| Incorrect Incubation Time | Optimize incubation times for all steps of the assay to ensure the reaction has reached a stable endpoint. |
| Degraded Reagents | Prepare fresh reagents and store them according to the manufacturer's instructions. |
| Assay Drift | Randomize the plate layout to minimize the impact of systematic drift.[5] Implement robust normalization methods like the B-score to account for plate-to-plate variation.[2] |
Issue 3: High Rate of False Positives
False positives are compounds that appear as "hits" but do not have genuine activity against the target.[2]
| Potential Cause | Recommended Solution |
| Compound Autofluorescence | Pre-screen compounds in the absence of other assay components to identify autofluorescent molecules. |
| Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[4] |
| Assay Interference | Perform orthogonal assays with different detection methods (e.g., luminescence vs. fluorescence) to confirm hits.[2][3] |
| Lack of Specificity | Conduct counter-screens against related targets to assess the selectivity of this compound. |
Experimental Protocols
Protocol 1: Optimizing a Cell-Based Luciferase Reporter Assay
This protocol outlines a method for optimizing key parameters in a cell-based luciferase reporter assay to measure the activation of a specific signaling pathway by this compound.[2]
Objective: To determine the optimal cell density, serum concentration, and incubation time for a robust assay signal window.
Materials:
-
Stable cell line expressing the luciferase reporter gene
-
This compound
-
Assay-specific reagents (e.g., activating ligand)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
384-well white, solid-bottom assay plates
-
Luciferase assay substrate
-
Automated liquid handlers and a plate reader
Methodology:
-
Cell Seeding:
-
Prepare cell suspensions at varying densities (e.g., 5,000, 10,000, and 20,000 cells/well) in media with different serum concentrations (e.g., 1%, 2.5%, and 5% FBS).
-
Dispense 50 µL of each cell suspension into the wells of a 384-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in assay buffer.
-
Add the desired concentration of the activating ligand to the appropriate wells (positive control).
-
Include negative controls (vehicle, e.g., DMSO) and positive controls.
-
Add this compound to the test wells.
-
-
Incubation:
-
Incubate the plate for a range of times (e.g., 6, 12, and 24 hours) at 37°C and 5% CO2.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the luciferase substrate according to the manufacturer's protocol.
-
Read the luminescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the Signal-to-Background ratio and Z'-factor for each condition.
-
Select the conditions that provide the most robust and reproducible results for the full screen.
-
Visualizations
References
- 1. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. academic.oup.com [academic.oup.com]
CP-810123 degradation products and their impact
Important Notice: There is currently no publicly available scientific literature or data regarding the degradation products, stability, or analytical methods for a compound designated "CP-810123." The information required to generate a detailed and accurate technical support center, including troubleshooting guides, FAQs, data tables, and experimental protocols, is not present in accessible scientific databases or publications.
The following content is a generalized template designed to guide researchers in establishing their own stability and degradation studies for a novel or uncharacterized compound, using industry-standard methodologies. This framework can be adapted once specific experimental data for this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: I am observing variable results in my experiments with this compound. Could degradation be a factor?
A1: Variability in experimental outcomes is a common indicator of compound instability. Degradation of the parent compound into one or more new chemical entities can lead to decreased potency, altered selectivity, or the introduction of unexpected biological activities. It is crucial to assess the stability of your this compound stock solutions and its stability in your experimental media under your specific assay conditions (e.g., temperature, pH, light exposure).
Q2: How can I determine if my sample of this compound has degraded?
A2: The most common method for detecting degradation is through analytical chromatography, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with a detector like a UV-Vis spectrophotometer or a mass spectrometer (MS). A pure sample will typically show a single major peak in the chromatogram. The presence of additional peaks is indicative of impurities or degradation products.
Q3: What are the common causes of compound degradation?
A3: Degradation can be initiated by several factors, including:
-
Hydrolysis: Reaction with water. This is often pH-dependent.
-
Oxidation: Reaction with oxygen. This can be catalyzed by light or trace metals.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
-
Thermal Degradation: Breakdown due to high temperatures.
Q4: How should I properly store this compound to minimize degradation?
A4: While specific storage conditions for this compound are unknown, general best practices for small molecules include:
-
Storage as a solid (lyophilized powder) if possible.
-
Keeping the compound in a tightly sealed container, protected from moisture.
-
Storing at low temperatures (e.g., -20°C or -80°C).
-
Protecting the compound from light by using amber vials or storing it in the dark.
-
For solutions, using anhydrous solvents and storing them at low temperatures. It is often recommended to prepare fresh solutions for each experiment or to qualify the stability of stock solutions over time.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Decreased compound activity over time. | Compound degradation in stock solution or during the experiment. | 1. Perform an analytical check (e.g., HPLC) of your stock solution to assess purity. 2. Prepare a fresh stock solution from solid material and repeat the experiment. 3. Evaluate the stability of this compound under your specific assay conditions (incubation time, temperature, media components). |
| Appearance of unexpected peaks in chromatogram. | Sample degradation or contamination. | 1. Compare the chromatogram of the suspect sample to a freshly prepared standard. 2. Investigate potential sources of degradation (e.g., storage conditions, solvent quality, light exposure). 3. If using mass spectrometry, attempt to identify the mass of the new peaks to hypothesize potential degradation pathways (e.g., addition of oxygen, loss of a functional group). |
| Inconsistent results between experimental replicates. | Instability of the compound during the experimental procedure. | 1. Minimize the time the compound spends in aqueous buffers before analysis. 2. Ensure consistent timing and environmental conditions (light, temperature) for all replicates. 3. Consider preparing a fresh dilution of the compound for each replicate. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Purity Assessment
This is a generic starting protocol. The column, mobile phase, and gradient must be optimized for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to a wavelength appropriate for the chromophore of this compound (if unknown, a photodiode array (PDA) detector can scan a range of wavelengths, e.g., 200-400 nm).
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO, Acetonitrile) to a concentration of 1 mg/mL. Dilute further with the initial mobile phase composition.
Protocol 2: Forced Degradation Study Workflow
This workflow is designed to intentionally degrade the compound to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
Visualizations
Logical Troubleshooting Flow
The following diagram illustrates a logical workflow for troubleshooting issues potentially related to the degradation of this compound.
Caption: Troubleshooting logic for compound stability issues.
Technical Support Center: Adjusting Compound-X Dosage for Different Animal Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of Compound-X for various animal strains. The following information is intended to serve as a starting point for your experiments. Always consult relevant literature and adhere to your institution's animal care and use committee guidelines.
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial dose of Compound-X for a new animal strain?
A1: The initial dose for a new animal strain can be estimated from a known effective dose in another strain by using allometric scaling, which accounts for differences in body surface area.[1] It is crucial to start with a lower, calculated dose and perform a dose-ranging study to determine the optimal and maximum tolerated dose (MTD) in the new strain.[2][3]
Q2: What factors can influence the effective dose of Compound-X between different animal strains?
A2: Several factors can affect the required dosage, including:
-
Metabolism: Different strains can have varying levels of metabolic enzymes, leading to faster or slower clearance of the compound.
-
Body Composition: Differences in fat-to-muscle ratio can affect the distribution of lipophilic or hydrophilic compounds.[4]
-
Target Receptor Density and Affinity: Variations in the number or binding affinity of the target receptor for Compound-X can alter the required dose for a therapeutic effect.
-
Genetic Background: The overall genetic makeup of the strain can influence drug absorption, distribution, metabolism, and excretion (ADME).
Q3: What are the common signs of toxicity I should monitor for when administering Compound-X?
A3: Monitor animals for signs of toxicity such as weight loss, changes in behavior (lethargy, agitation), ruffled fur, and any signs of organ-specific toxicity relevant to the known profile of Compound-X.[3] It is recommended to perform regular body weight measurements and, if necessary, hematological and clinical chemistry analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of Efficacy at Calculated Dose | - Poor bioavailability in the new strain.- Rapid metabolism and clearance.- Insufficient target engagement. | - Conduct a pharmacokinetic (PK) study to determine the bioavailability and half-life of Compound-X in the new strain.[5][6]- Consider an alternative route of administration.- Perform a dose-escalation study to find a more effective dose. |
| Unexpected Toxicity at a Low Dose | - Slower metabolism or clearance in the new strain.- Higher sensitivity of the new strain to Compound-X.- Off-target effects. | - Perform a PK study to assess drug exposure levels.[5][6]- Start with a significantly lower dose and escalate cautiously.- Investigate potential off-target activities of Compound-X. |
| High Variability in Response Between Animals of the Same Strain | - Inconsistent drug administration.- Variability in animal health or age.- Genetic drift within the colony. | - Ensure consistent and accurate dosing technique.- Use animals of a similar age and health status.- Obtain animals from a reputable supplier with a well-defined genetic background. |
Quantitative Data Summary
Dosage adjustments between species can be guided by body surface area (BSA) conversion factors. The following table provides Km factors for converting a dose from a known species to a target species.[1]
Human Equivalent Dose (HED) Calculation: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Animal Dose Calculation from Human Dose: Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
| Species | Body Weight (kg) | Km Factor |
| Human | 60 | 37 |
| Rat | 0.15 | 6 |
| Mouse | 0.02 | 3 |
| Rabbit | 1.5 | 12 |
| Dog | 10 | 20 |
This table provides general conversion factors. Specific pharmacokinetic data for Compound-X, when available, should be prioritized.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of Compound-X
This protocol outlines a basic procedure for determining the pharmacokinetic profile of Compound-X in a rodent model.
1. Animal Models:
-
Select the desired animal strains (e.g., C57BL/6 mice, Sprague-Dawley rats).[5]
-
Acclimate animals for at least one week before the experiment.
2. Compound-X Administration:
-
Prepare the dosing solution of Compound-X in a suitable vehicle.
-
Administer Compound-X via the intended experimental route (e.g., oral gavage, intravenous injection).
3. Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes post-dose).[7]
-
Process blood samples to obtain plasma or serum and store them at -80°C until analysis.
4. Bioanalysis:
-
Quantify the concentration of Compound-X in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).
5. Data Analysis:
-
Calculate key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by Compound-X, based on common drug action mechanisms.
Caption: Hypothetical signaling pathway for Compound-X action.
Experimental Workflow
The diagram below outlines a typical workflow for adjusting the dosage of Compound-X in a new animal strain.
References
- 1. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Animal Scales | Veterinarians Determine Medication Dosages [arlynscales.com]
- 5. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CP-810123 and Other Alpha-7 Nicotinic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a significant therapeutic target for addressing cognitive deficits in a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1] As a ligand-gated ion channel highly permeable to calcium, its activation is linked to improvements in learning, memory, and sensory processing.[1] This guide provides a detailed comparison of the novel α7 nAChR agonist, CP-810123, with other prominent agonists: PNU-282987, GTS-21 (DMXB-A), and EVP-6124 (Encenicline).
Pharmacological Profile: A Quantitative Comparison
The following table summarizes key in vitro pharmacological parameters for this compound and its comparators, offering a quantitative basis for evaluating their potency, binding affinity, and selectivity.
| Compound | Type | α7 nAChR Binding Affinity (Ki) | α7 nAChR Potency (EC50) | Selectivity Notes |
| This compound | Agonist | Data not available in cited literature | 16.4 nM (on α7/5-HT3 chimera)[2] | Potent and selective with high oral bioavailability and brain penetration.[3] |
| PNU-282987 | Agonist | 26-27 nM (rat brain)[4][5][6][7] | 154 nM[4] | Displays antagonist activity at the 5-HT3 receptor with a Ki of 930 nM and an IC50 of 4541 nM.[4][5][6] |
| GTS-21 (DMXB-A) | Partial Agonist | Data not available in cited literature | 5.2-11 µM (rat vs. human)[8], 10 µM (in vitro)[9] | Also acts as an antagonist at α4β2 nAChRs (Ki = 20 nM) and 5-HT3A receptors (IC50 = 3.1 µM).[10][11][12] |
| EVP-6124 (Encenicline) | Partial Agonist | 4.33 nM ([¹²⁵I]-α-bungarotoxin)[13], 9.98 nM ([³H]-MLA)[13] | 0.16 µM[2], 0.39 µM[8] | Potent antagonist at 5-HT3 receptors (IC50 < 10 nM).[8] |
Note: Potency and affinity values can vary based on the specific assay conditions, cell types, and radioligands used.
Key Compound Insights
This compound , developed by Pfizer, was identified as a potent and selective α7 nAChR agonist with excellent pharmaceutical properties, including high oral bioavailability and brain penetration.[3] Preclinical studies showed its efficacy in animal models of cognition, such as auditory sensory gating and novel object recognition. However, its clinical development was discontinued (B1498344) in Phase I trials due to observations of non-sustained ventricular tachycardia, a cardiovascular side effect also seen with other α7 agonists like PHA-543613.[1]
PNU-282987 is a well-characterized, highly selective agonist for the α7 nAChR.[5][6] It is frequently used as a reference compound in research to explore the therapeutic potential of α7 nAChR activation, demonstrating neuroprotective effects and efficacy in preclinical cognitive models.[14] Its selectivity profile is notable, with significantly lower affinity for the 5-HT3 receptor compared to other compounds like EVP-6124.[5][6]
GTS-21 (DMXB-A) is a partial agonist at the α7 nAChR.[9] While it has shown some pro-cognitive and anti-inflammatory effects, its selectivity is less favorable, as it also potently antagonizes α4β2 nicotinic receptors and interacts with 5-HT3 receptors.[8][10][12] These off-target activities may contribute to a complex pharmacological profile. Clinical trials with GTS-21 have not demonstrated significant efficacy, leading to the discontinuation of its development for conditions like schizophrenia and Alzheimer's disease.[15]
EVP-6124 (Encenicline) is a selective partial agonist of the α7 nAChR that progressed to Phase III clinical trials for cognitive impairment in schizophrenia.[16][17] It demonstrated high binding affinity for the α7 receptor but also acts as a potent antagonist at 5-HT3 receptors.[8][13] Despite promising Phase II results, the Phase III trials failed to meet their primary endpoints and were ultimately halted due to the emergence of serious gastrointestinal side effects.[16]
Signaling and Evaluation Frameworks
To understand how these agonists exert their effects and how they are evaluated, the following diagrams illustrate the canonical signaling pathway for α7 nAChR activation and a standard experimental workflow for agonist characterization.
Experimental Protocols
The data presented in this guide are derived from a combination of in vitro and in vivo experimental paradigms designed to characterize the interaction of compounds with the α7 nAChR and their subsequent physiological effects.
In Vitro Binding Assays
These assays are designed to determine the binding affinity (Ki) of a compound for the receptor.
-
Objective: To quantify how tightly a test compound binds to the α7 nAChR.
-
General Protocol:
-
Preparation: Membranes are prepared from cells (e.g., HEK cells, SH-EP1 cells) or tissues (e.g., rat brain homogenates) expressing the α7 nAChR.[4]
-
Competition Binding: The membranes are incubated with a known, fixed concentration of a radiolabeled ligand (a "hot" ligand) that specifically binds to the α7 nAChR, such as [¹²⁵I]-α-bungarotoxin or [³H]-methyllycaconitine ([³H]-MLA).[13]
-
Incubation: Various concentrations of the unlabeled test compound (a "cold" ligand, e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation & Counting: After reaching equilibrium, the bound and free radioligand are separated (typically by rapid filtration). The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
In Vitro Functional Assays
Functional assays measure the biological response elicited by the compound, determining its potency (EC50) and efficacy (Emax).
-
Objective: To determine if a compound is an agonist, antagonist, or partial agonist, and to quantify its potency and the magnitude of the response it produces.
-
Electrophysiology (e.g., Two-Electrode Voltage Clamp):
-
Expression System: Xenopus oocytes are injected with cRNA encoding the human α7 nAChR, leading to the expression of functional receptors on the oocyte membrane.[8]
-
Recording: The oocyte is voltage-clamped, and a baseline current is established.
-
Compound Application: The test compound is applied to the oocyte at various concentrations. Agonist binding opens the ion channel, resulting in an inward flow of ions (e.g., Na⁺, Ca²⁺) that is measured as an electrical current.
-
Analysis: The magnitude of the current is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum response relative to a full agonist like acetylcholine) are calculated.
-
-
Fluorescence-Based Assays (e.g., FLIPR):
-
Cell Lines: A cell line (e.g., SH-EP1, GH4C1) stably expressing the α7 nAChR is loaded with a calcium-sensitive fluorescent dye.[2]
-
Compound Application: The test compound is added to the cells.
-
Measurement: Activation of the α7 nAChR leads to Ca²⁺ influx, which causes a change in the fluorescence of the dye. This change is measured in real-time by a fluorescence imaging plate reader (FLIPR).
-
Analysis: Similar to electrophysiology, a dose-response curve is generated to determine the EC50.
-
In Vivo Behavioral Models
These models assess the effects of a compound on cognitive function in living animals.
-
Objective: To evaluate the pro-cognitive or therapeutic potential of the α7 agonist in relevant animal models of cognitive impairment.
-
Novel Object Recognition (NOR) Task: This task assesses learning and memory. A rat or mouse is first familiarized with two identical objects in an arena. After a delay, one of the objects is replaced with a novel one. A cognitively healthy animal will spend more time exploring the novel object. The ability of a compound like EVP-6124 to reverse a memory deficit (e.g., induced by scopolamine (B1681570) or a long delay) is measured by an increased preference for the novel object.[13]
-
Auditory Sensory Gating: This model is relevant to sensory processing deficits observed in schizophrenia. It measures the brain's ability to filter out repetitive auditory stimuli. The response to a second auditory click is typically suppressed compared to the first. In impaired models, this suppression is reduced. The efficacy of compounds like PNU-282987 is determined by their ability to restore this sensory gating deficit.[14]
References
- 1. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTS-21 dihydrochloride (DMBX-A), alpha7 Nicotinic acetylcholine receptor agonist (CAS 148372-04-7) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. jneurosci.org [jneurosci.org]
- 15. GTS-21 - Wikipedia [en.wikipedia.org]
- 16. Encenicline - Wikipedia [en.wikipedia.org]
- 17. Encenicline | ALZFORUM [alzforum.org]
Comparative Efficacy of Preclinical Alzheimer's Disease Therapeutics
Disclaimer: No publicly available scientific literature or clinical trial data could be identified for a compound designated "CP-810123" in the context of Alzheimer's disease. The following guide provides a comparison of alternative therapeutic strategies and representative compounds that have been evaluated in preclinical Alzheimer's disease models.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of various therapeutic approaches targeting the key pathological hallmarks of Alzheimer's disease (AD). The data presented is collated from preclinical studies and is intended to provide a comparative overview of efficacy in animal and cellular models.
Targeting the Amyloid-β (Aβ) Cascade
The amyloid cascade hypothesis has been a dominant theory in AD research for decades. It posits that the accumulation of amyloid-β (Aβ) peptides, particularly Aβ42, is the initiating event in AD pathogenesis, leading to the formation of toxic oligomers and plaques, which in turn trigger downstream pathologies like tau hyperphosphorylation, neuroinflammation, and synaptic dysfunction.[1] Therapeutic strategies in this category aim to reduce Aβ production, inhibit its aggregation, or enhance its clearance from the brain.
Diagram of the Amyloid-β Processing Pathway and Therapeutic Intervention Points
Caption: Amyloid Precursor Protein (APP) processing and points of therapeutic intervention.
Data Presentation: Aβ-Targeting Compounds
| Therapeutic Approach | Compound/Antibody | Model System | Key Quantitative Efficacy Data | Reference(s) |
| BACE1 Inhibition | Verubecestat (MK-8931) | Preclinical data not detailed in provided results; Phase III trials terminated. | Clinical trials confirmed significant reduction in CSF Aβ levels. | [2] |
| E2609 (Elenbecestat) | Preclinical models | Significantly lowered Aβ levels. Noted for higher selectivity for BACE1 over BACE2. | [2] | |
| GSK188909 | Transgenic mice | Lowered Aβ levels. | [3] | |
| γ-Secretase Modulation | BPN-15606 | Rats and Mice | 5 mg/kg dose reduced plasma Aβ42 by 78% and brain Aβ42 by 54%. | [4] |
| CHF5074 | Tg2576 mice | Chronic treatment led to a ~50% reduction in both the number and area of brain plaques. | [5] | |
| Compound 15 (Indazole) | Mouse model | 30 mg/kg oral dose resulted in a 41% reduction in brain Aβ42. | [6] | |
| Anti-Aβ Immunotherapy | Bapineuzumab (3D6) | PDAPP mice | 10 mg/kg/week for 12 months almost completely reduced total Aβ deposition. | [7] |
| Gantenerumab | APP/PS2 transgenic mice | Chronic treatment significantly reduced small Aβ plaques. | [7] | |
| Aducanumab | Not detailed in provided results; focus on clinical data. | Reduces aggregated forms of Aβ in the brain. | [8] |
Experimental Protocols
-
Quantification of Aβ Levels (ELISA):
-
Sample Preparation: Brain tissue is homogenized in a buffered solution containing protease inhibitors. Homogenates are centrifuged, and the supernatant (soluble fraction) is collected. The pellet can be further extracted with formic acid to isolate the insoluble, plaque-associated Aβ fraction.
-
Assay: Aβ40 and Aβ42 levels in brain homogenates, cerebrospinal fluid (CSF), or plasma are quantified using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits specific for each Aβ species.
-
Data Analysis: A standard curve is generated using known concentrations of synthetic Aβ peptides. The concentration of Aβ in the samples is then interpolated from this curve and typically normalized to the total protein content of the sample.
-
-
Immunohistochemistry (IHC) for Plaque Load:
-
Tissue Preparation: Mice are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and cryoprotected in sucrose (B13894) solutions. Brains are then sectioned (typically 30-40 µm) using a cryostat or vibratome.
-
Staining: Free-floating sections are incubated with a primary antibody specific for Aβ (e.g., 6E10). This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin complex (ABC) conjugated to horseradish peroxidase. The signal is visualized using a chromogen like diaminobenzidine (DAB), which produces a brown precipitate.
-
Quantification: Stained sections are imaged using a microscope. Image analysis software (e.g., ImageJ) is used to quantify the plaque burden by measuring the percentage of the total area of the hippocampus or cortex that is occupied by Aβ plaques.
-
Targeting Tau Pathology
Neurofibrillary tangles (NFTs), composed of hyperphosphorylated tau protein, are the other major pathological hallmark of AD. The density and distribution of NFTs correlate more closely with the severity of cognitive decline than Aβ plaques.[9] Pathological tau is believed to spread from neuron to neuron, contributing to the progression of the disease.[10] Therapeutic strategies focus on reducing tau expression, inhibiting its phosphorylation and aggregation, or promoting its clearance.
Data Presentation: Tau-Targeting Compounds
| Therapeutic Approach | Compound/Antibody/Vaccine | Model System | Key Quantitative Efficacy Data | Reference(s) |
| Anti-Tau Immunotherapy | AADvac1 (Active Vaccine) | Transgenic animal models | Reduced neurofibrillary pathology and insoluble tau in the brain; improved cognitive deficits. | [11] |
| E2814 (Antibody) | Mice with K18 P301L tau fibril injection | Modestly reduced the propagation of aggregated tau. | [12] | |
| Voyager Ab01 (Antibody) | Mice with pathological tau injection | Inhibited the spread of pathological tau by over 70%. | [13] | |
| Aggregation Inhibition | Curcumin | Animal models | Reduced tauopathy and prevented tau aggregation in vitro. | [14] |
| Phosphatase Activation | Sodium Selenate (VEL015) | Tau transgenic mice | Reduced tau phosphorylation; prevented memory deficits and NFT formation. | [12] |
| Expression Reduction | Antisense Oligonucleotide (ASO) | Preclinical data not detailed; Phase I trial results | Dose-dependent reduction of total and phosphorylated tau in human CSF. | [14] |
Experimental Protocols
-
Western Blot for Phosphorylated Tau (p-Tau):
-
Protein Extraction: Brain tissue (e.g., hippocampus or cortex) is homogenized in RIPA buffer with phosphatase and protease inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by molecular weight using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8 for pSer202/Thr205) or total tau. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. The ratio of phosphorylated tau to total tau is calculated to determine the extent of hyperphosphorylation.
-
-
Behavioral Testing (Morris Water Maze):
-
Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase: For several consecutive days, mice are placed in the pool from different starting locations and timed on how long it takes to find the hidden platform (escape latency).
-
Probe Trial: 24 hours after the last training day, the platform is removed. The mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform used to be) is measured as an indicator of spatial memory.
-
Data Analysis: Escape latencies during acquisition and the percentage of time spent in the target quadrant during the probe trial are compared between treated and untreated AD model mice and wild-type controls.
-
Targeting Neuroinflammation
Neuroinflammation, mediated primarily by microglia and astrocytes, is increasingly recognized as a critical component of AD pathogenesis.[15] While initially a protective response, chronic activation of these glial cells can become detrimental, releasing pro-inflammatory cytokines, reactive oxygen species, and contributing to neuronal damage.[16] The NLRP3 inflammasome, in particular, has been identified as a key driver of this inflammatory cascade in response to Aβ.[16][17] Therapeutic strategies aim to modulate this response, for example, by inhibiting key inflammatory pathways or receptors.
Diagram of Microglial Activation and the NLRP3 Inflammasome Pathway
Caption: A simplified pathway of NLRP3 inflammasome activation in microglia in AD.
Data Presentation: Neuroinflammation-Targeting Compounds
| Therapeutic Approach | Compound/Antibody | Model System | Key Quantitative Efficacy Data | Reference(s) |
| NLRP3 Inhibition | MCC950 | Alzheimer's mouse model | Reduced amyloid levels and plaque size; increased microglial phagocytic capacity. | [18] |
| JC124 | APP/PS1 mice | 3-month oral treatment significantly decreased Aβ load and neuroinflammation; improved cognitive functions. | [17] | |
| TREM2 Agonism | Agonist Antibody | 5xFAD mice | Reduced amyloid deposition; improved spatial learning and novel object recognition memory. | [19] |
| AL002 | AD mouse models | Induced microglial proliferation and reduced filamentous Aβ plaques and neurite dystrophy. | [20] | |
| CSF1R Inhibition | CSF1R Inhibitor (e.g., PLX3397) | AD mouse models | Suppressed neuritic plaque accumulation and dendritic spine loss; improved cognition. | [21] |
| Natural Compounds | Curcumin | Animal models of AD | Ameliorated cognitive decline and neuroinflammation. | [15][22] |
| Resveratrol | Mouse model of AD | Reduced levels of phosphorylated tau, prevented neuroinflammation and synapse loss. | [22] |
Experimental Protocols
-
Cytokine Measurement (Multiplex Assay):
-
Sample Collection: Brain tissue is homogenized as described for ELISA.
-
Assay: The levels of multiple pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the soluble brain homogenate are measured simultaneously using a multiplex bead-based immunoassay (e.g., Luminex). Each bead set is coated with an antibody specific to a different cytokine.
-
Analysis: The plate is read on a specialized instrument that uses lasers to excite the beads and quantify the fluorescent signal, which is proportional to the amount of each cytokine present. Concentrations are determined from standard curves for each analyte.
-
Synaptic Protection and Enhancement
Synapse loss is the strongest pathological correlate of cognitive decline in Alzheimer's disease.[23] Aβ oligomers are known to be synaptotoxic, leading to impaired synaptic plasticity (such as Long-Term Potentiation, or LTP) and the physical loss of dendritic spines.[24] Therapeutic strategies in this area are not focused on clearing the primary pathologies but rather on making synapses more resilient to their toxic effects or promoting synaptic repair and function.
Diagram of a Generic Preclinical Efficacy Study Workflow
Caption: A typical workflow for testing a novel therapeutic in a transgenic AD mouse model.
Data Presentation: Synapto-protective Compounds
| Therapeutic Approach | Compound/Strategy | Model System | Key Quantitative Efficacy Data | Reference(s) |
| Enhancing Protective Genes | APOE2 Expression | AD mouse models | Rescued reductions in spine density; lost fewer synapses near plaques compared to APOE4. | [23] |
| Insulin Signaling | Insulin / Rosiglitazone | In vitro neuronal cultures | Insulin prevented Aβ oligomer binding and synapse loss; Rosiglitazone potentiated this effect. | [25] |
| Blocking Aβ Synaptotoxicity | Vangl2 pathway inhibition | Cell culture and mouse models | Genetic removal of Vangl2 prevented Aβ from degrading synapses. | [26] |
| Synaptic Repair | PHDP5 (Synthetic peptide) | Mouse model of AD | Reversed synaptic damage, leading to learning and memory comparable to healthy mice. | [27] |
Experimental Protocols
-
Electrophysiology (Long-Term Potentiation - LTP):
-
Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from treated and untreated AD model mice.
-
Recording: Slices are placed in a recording chamber perfused with artificial CSF. A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode in the CA1 stratum radiatum to measure field excitatory postsynaptic potentials (fEPSPs).
-
LTP Induction: After establishing a stable baseline of synaptic transmission, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Analysis: The slope of the fEPSP is measured for at least 60 minutes post-HFS. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope from the pre-HFS baseline. The ability of a compound to rescue deficits in LTP in AD model mice is a key measure of its effect on synaptic plasticity.[24]
-
-
Dendritic Spine Analysis:
-
Labeling: Neurons are labeled with a fluorescent marker, either through transgenic expression (e.g., Thy1-YFP mice) or via dye-filling or viral vector injection.
-
Imaging: High-resolution confocal or two-photon microscopy is used to acquire Z-stack images of dendritic segments from neurons in specific brain regions (e.g., hippocampus).
-
Quantification: Image analysis software is used to reconstruct the dendritic segments in 3D. The number of dendritic spines per unit length of dendrite (spine density) is manually or semi-automatically counted. Spine morphology (e.g., thin, stubby, mushroom) can also be categorized. Comparisons are made between treatment groups.[21][23]
-
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Immunotherapy Targeting Amyloid-β Peptides in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Targeting beta amyloid oligomers | Drug Discovery News [drugdiscoverynews.com]
- 9. Tau-Targeted Therapeutic Strategies: Mechanistic Targets, Clinical Pipelines, and Analysis of Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. ajsep.asmepress.com [ajsep.asmepress.com]
- 12. oaepublish.com [oaepublish.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Tau-targeting therapies for Alzheimer disease: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic Neuroinflammation in Alzheimer's Disease: New Perspectives on Animal Models and Promising Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic role of NLRP3 inflammasome inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer's Disease Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. "PRECLINICAL TARGETING OF TREM2 FOR THE TREATMENT OF ALZHEIMER'S DISEAS" by Brittani Rae Price [uknowledge.uky.edu]
- 20. Preclinical and first-in-human evaluation of AL002, a novel TREM2 agonistic antibody for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting neuroinflammation in Alzheimer’s disease: from mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Alzheimer’s disease: natural products as inhibitors of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel approaches to increase synaptic resilience as potential treatments for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease [frontiersin.org]
- 25. pnas.org [pnas.org]
- 26. fiercebiotech.com [fiercebiotech.com]
- 27. Alzheimer's-related synapse damage reversed by synthetic protein [longevity.technology]
Validating CP-810123 Binding to the α7 Nicotinic Acetylcholine Receptor: A Comparative Guide
For researchers and professionals in drug development, validating the binding of a novel compound to its intended target is a critical step. This guide provides a comparative analysis of CP-810123, a known agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with other well-characterized α7 nAChR agonists, namely PNU-282987 and SSR180711. This comparison is supported by quantitative binding and functional data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of α7 nAChR Agonists
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound, PNU-282987, and SSR180711 for the α7 nAChR. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
| Compound | Action | Binding Affinity (Ki) | Functional Potency (EC50) | Organism/System |
| This compound | Agonist | High Affinity (not specified) | 16.4 nM (on α7/5HT3 chimera) | Rat Brain / Chimeric Receptor[1] |
| PNU-282987 | Agonist | 27 nM | 154 nM | Rat Brain Homogenates[2] |
| 26 nM | - | Rat α7 nAChR | ||
| SSR180711 | Partial Agonist | 14 nM | 0.9 µM (in GH4C1 cells) | Human α7 nAChR[3] |
| 22 nM | 4.4 µM (in Xenopus oocytes) | Rat α7 nAChR[3] |
Experimental Protocols
Accurate validation of compound binding requires robust experimental methodologies. Below are detailed protocols for two key experiments commonly used to characterize ligand-receptor interactions at the α7 nAChR.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR.
Materials:
-
Receptor Source: Membranes prepared from cell lines expressing the α7 nAChR (e.g., GH4C1 cells) or from brain tissue rich in the receptor (e.g., rat hippocampus).
-
Radioligand: [³H]methyllycaconitine or [¹²⁵I]α-bungarotoxin, selective antagonists for the α7 nAChR.
-
Test Compound: this compound or other comparators.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled test compound.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
The membrane preparation.
-
For determining non-specific binding, a high concentration of a known α7 nAChR ligand is used instead of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique measures the functional activity of a compound by recording the ion flow through the receptor channel in response to agonist binding.
Objective: To determine the functional potency (EC50) and efficacy of a test compound at the α7 nAChR.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human or rat α7 nAChR.
-
Injection needles and micromanipulator.
-
TEVC setup: amplifier, voltage and current electrodes, recording chamber, perfusion system.
-
Recording Solution (Barth's solution): Containing NaCl, KCl, NaHCO₃, CaCl₂, MgSO₄, and HEPES.
-
Test Compound: this compound or other comparators.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject the oocytes with the α7 nAChR cRNA and incubate for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ and fill with 3 M KCl.
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two electrodes: one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply the test compound at various concentrations through the perfusion system.
-
Record the inward current elicited by the activation of the α7 nAChR.
-
-
Data Analysis: Measure the peak current amplitude at each compound concentration. Plot the normalized current response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response (efficacy).
Visualizations
To further aid in the understanding of the experimental processes and biological context, the following diagrams are provided.
Conclusion
The validation of this compound binding to the α7 nAChR can be effectively achieved through a combination of radioligand binding assays and functional electrophysiological studies. By comparing its binding affinity and functional potency to that of established α7 nAChR agonists like PNU-282987 and SSR180711, researchers can quantitatively assess its pharmacological profile. Understanding the downstream signaling pathways activated by these agonists provides further insight into their potential therapeutic effects. The provided protocols and workflows serve as a guide for conducting these essential validation experiments.
References
Unveiling the Receptor Cross-Reactivity Profile of CP-810123: A Comparative Analysis
For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of CP-810123, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, with other receptors. Data is presented alongside several alternative α7 nAChR agonists to offer a comprehensive overview for target validation and lead optimization efforts.
This compound, developed by Pfizer, has been identified as a novel agonist for the α7 nicotinic acetylcholine receptor, a target of significant interest for the treatment of cognitive deficits in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1] Its utility as a research tool and potential therapeutic hinges on its selectivity for the α7 nAChR over other receptor subtypes. This guide summarizes the available quantitative data on its binding affinity and functional activity at various receptors and compares it to other well-characterized α7 nAChR agonists.
Comparative Selectivity Profile of α7 nAChR Agonists
The following table summarizes the cross-reactivity data for this compound and a selection of alternative α7 nAChR agonists. The data is primarily derived from radioligand binding assays (reporting Ki values) and functional assays. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | Primary Target | Off-Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Fold Selectivity vs. Primary Target |
| This compound | α7 nAChR | 5-HT3 | Data not publicly available | Data not publicly available | Reported as highly selective |
| α4β2 nAChR | >10,000 | - | >385 | ||
| α1β1γδ nAChR | >10,000 | - | >385 | ||
| hERG | - | >30,000 | - | ||
| PNU-282987 | α7 nAChR | 5-HT3 | 930 | - | 36 |
| α1β1γδ nAChR | - | ≥60,000 | ≥2308 | ||
| α3β4 nAChR | - | ≥60,000 | ≥2308 | ||
| A-582941 | α7 nAChR (rat) | 5-HT3 | 150[2] | 4600 (agonist)[2] | 14 |
| α7 nAChR (human) | 9 | ||||
| α4β2 nAChR | >100,000[3] | - | >9259 | ||
| α3β4* nAChR | 4700[2] | - | 435 | ||
| α1β1γδ nAChR | >30,000[2] | - | >2778 | ||
| EVP-6124 (Encenicline) | α7 nAChR | 5-HT3 | - | 51% inhibition at 10 nM[4] | - |
| α4β2 nAChR | - | No activation or inhibition[5] | - | ||
| GTS-21 (DMXB-A) | α7 nAChR | α4β2 nAChR | Binds, but does not activate significantly[6][7] | Moderately potent antagonist[7][8] | - |
Note: Fold selectivity is calculated as the Ki or IC50 of the off-target receptor divided by the Ki or EC50 of the primary target (α7 nAChR Ki for PNU-282987 is 26 nM; for A-582941 is 10.8 nM for rat and 17 nM for human). Data for this compound's affinity for α7 nAChR is reported as an EC50 of 26 nM in a functional assay.
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional cell-based assays, such as those using a Fluorometric Imaging Plate Reader (FLIPR).
Radioligand Binding Assays
This technique is the gold standard for determining the binding affinity of a compound for a receptor. It involves the use of a radioactively labeled ligand (radioligand) that is known to bind to the target receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates through a series of homogenization and centrifugation steps. Protein concentration is determined using a standard assay like the Bradford or BCA assay.
-
Competitive Binding: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which reflects the binding affinity of the test compound, is then calculated using the Cheng-Prusoff equation.
Functional Assays (FLIPR Calcium Flux Assay)
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For ion channels like the α7 nAChR, which is permeable to calcium ions, a common method is to measure changes in intracellular calcium concentration using a FLIPR system.
General Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest are plated in microtiter plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is non-fluorescent until it binds to calcium, at which point its fluorescence intensity increases.
-
Compound Addition: The plate is placed in the FLIPR instrument, which can add the test compound to all wells simultaneously.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in real-time upon compound addition. An increase in fluorescence indicates an influx of calcium into the cells, signifying receptor activation.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or inhibits the response to a known agonist by 50% (IC50 for antagonists) is determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound like this compound.
Caption: Workflow for assessing receptor cross-reactivity.
Signaling Pathway of α7 nAChR Activation
Activation of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, leads to a cascade of intracellular events primarily initiated by the influx of calcium ions.
Caption: Simplified signaling pathway of α7 nAChR activation.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 2. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists [11C]A-582941 and [11C]A-844606 in Mice and Conscious Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTS-21 [medbox.iiab.me]
- 7. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Cognitive Enhancement: Evaluating Evidence and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The quest for substances that can enhance cognitive function, often referred to as nootropics or "smart drugs," is a rapidly evolving field of research. While the allure of improved memory, focus, and learning is strong, the scientific evidence supporting these claims varies widely in its quality and reproducibility. This guide provides a comparative overview of several classes of cognitive enhancers, focusing on their proposed mechanisms of action, available quantitative data from human studies, and the experimental protocols used to evaluate their effects. The initial focus on a specific agent, CP-810,123, was broadened due to a lack of publicly available scientific literature on this compound.
Understanding the Landscape of Cognitive Enhancement
Nootropics encompass a wide range of substances, from prescription medications to widely available dietary supplements. Their purported effects are often attributed to the modulation of various neurochemical systems. For the purpose of this guide, we will focus on some of the most studied categories:
-
Cholinergic Nootropics: These compounds act on the cholinergic system, which plays a crucial role in memory and learning.[1][2]
-
Glutamatergic Nootropics (including Ampakines): This class of drugs modulates the activity of glutamate, the primary excitatory neurotransmitter in the brain, which is fundamental for synaptic plasticity.[3][4]
-
Natural Nootropics: This broad category includes herbal extracts and other naturally occurring compounds that are believed to have cognitive-enhancing properties.
Quantitative Data on Cognitive Enhancement Effects
The following tables summarize quantitative data from human clinical trials on the cognitive effects of various nootropic agents. It is crucial to note that the direct comparison of these studies is challenging due to variations in study design, dosage, duration, and the specific cognitive tests employed.
Table 1: Racetam Class (Cholinergic/Glutamatergic Modulators)
| Nootropic | Dosage | Study Population | Key Cognitive Outcomes | Reference |
| Oxiracetam | Not Specified | Elderly with primary or multi-infarct dementia | Improved verbal fluency and verbal learning.[5] | Not Specified |
| L-oxiracetam | 4 g/day | Patients with mild-to-moderate Traumatic Brain Injury (TBI) | Improved cognitive function as measured by the Loewenstein Occupational Therapy Cognitive Assessment (LOTCA) score.[6] | Not Specified |
Table 2: Natural Nootropics
| Nootropic | Dosage | Study Population | Key Cognitive Outcomes | Reference |
| Rhodiola rosea | Not Specified | Physicians on night shifts | Improved short-term memory and concentration.[[“]] | Not Specified |
| Rhodiola rosea Extract (Rosalin, WS 1,375) | Not Specified | Healthy adults | Marked reduction in overall reaction time and a significant reduction in the executive effect in the Attention Network Task.[8] | Not Specified |
| Phosphatidylserine (B164497) (from bovine cortex) | 300 mg/day for 6 months | Elderly patients with severe cognitive decline | Significantly improved storage, learning, and retrieval abilities of memory.[9] | Cenacchi et al., 1993 |
| Phosphatidylserine | 100-300 mg/day for 6 weeks to 6 months | Elderly with cognitive decline | Positive effect on memory.[10] | Not Specified |
Experimental Protocols: A Closer Look
The evaluation of cognitive enhancers relies on rigorous experimental designs, most commonly randomized, double-blind, placebo-controlled trials.
Key Components of a Typical Experimental Protocol:
-
Participant Selection: Clearly defined inclusion and exclusion criteria are essential. This often includes age, health status, and baseline cognitive function.
-
Intervention: The specific nootropic, dosage, and duration of administration are detailed. A placebo group is crucial for comparison.
-
Cognitive Assessment: A battery of standardized and validated neuropsychological tests is used to measure various cognitive domains, such as:
-
Memory: Rey Auditory Verbal Learning Test (RAVLT), Wechsler Memory Scale (WMS)
-
Attention and Executive Function: Stroop Test, Trail Making Test, Wisconsin Card Sorting Test (WCST)
-
Processing Speed: Simple and Choice Reaction Time tasks
-
-
Blinding: To minimize bias, both the participants and the researchers administering the tests should be unaware of who is receiving the nootropic and who is receiving the placebo (double-blind).
-
Statistical Analysis: Appropriate statistical methods are used to determine if the observed differences in cognitive performance between the groups are statistically significant.
One example of a comprehensive cognitive assessment battery is the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) consensus cognitive battery, which is also used in studies of other populations to assess the effects of cognitive enhancers.
Signaling Pathways in Cognitive Enhancement
The following diagrams illustrate some of the key signaling pathways believed to be modulated by different classes of nootropics.
"Acetylcholine (ACh)" [fillcolor="#FBBC05"]; "Cholinergic Neuron" -> "ACh"; "ACh" -> "Synaptic Cleft"; "Synaptic Cleft" -> "Muscarinic Receptors" [label="Binds to"]; "Synaptic Cleft" -> "Nicotinic Receptors" [label="Binds to"]; "Muscarinic Receptors" -> "Second Messenger Systems" [label="Activates"]; "Nicotinic Receptors" -> "Ion Channel Opening" [label="Causes"]; "Second Messenger Systems" -> "Cellular Response" [label="Leads to"]; "Ion Channel Opening" -> "Neuronal Excitation" [label="Leads to"]; "Cellular Response" -> "Improved Memory & Learning" [color="#34A853"]; "Neuronal Excitation" -> "Improved Memory & Learning" [color="#34A853"]; }
Caption: Cholinergic signaling pathway involved in memory and learning.
"Glutamate" [fillcolor="#FBBC05"]; "Presynaptic Neuron" -> "Glutamate"; "Glutamate" -> "Synaptic Cleft"; "Synaptic Cleft" -> "AMPA Receptors" [label="Binds to"]; "Synaptic Cleft" -> "NMDA Receptors" [label="Binds to"]; "AMPA Receptors" -> "Sodium Influx (Depolarization)" [label="Causes"]; "Sodium Influx (Depolarization)" -> "NMDA Receptor Activation" [label="Removes Mg2+ block"]; "NMDA Receptor Activation" -> "Calcium Influx" [label="Allows"]; "Calcium Influx" -> "Activation of Kinases" [label="Triggers"]; "Activation of Kinases" -> "Synaptic Plasticity (LTP)" [label="Leads to", color="#34A853"]; "Synaptic Plasticity (LTP)" -> "Enhanced Learning & Memory" [color="#34A853"]; }
Caption: Glutamatergic signaling cascade crucial for synaptic plasticity.
"Dopamine" [fillcolor="#FBBC05"]; "Ventral Tegmental Area (VTA)" -> "Dopamine"; "Dopamine" -> "Prefrontal Cortex" [label="Projects to"]; "Prefrontal Cortex" -> "Dopamine Receptors (D1, D2)" [label="Binds to"]; "Dopamine Receptors (D1, D2)" -> "Modulation of Neuronal Activity" [label="Leads to"]; "Modulation of Neuronal Activity" -> "Improved Executive Functions (Attention, Working Memory)" [color="#34A853"]; }
Caption: Dopaminergic pathway influencing executive functions.
"Nootropics / Cognitive Training" [fillcolor="#FBBC05"]; "Nootropics / Cognitive Training" -> "Increased BDNF Expression"; "Increased BDNF Expression" -> "BDNF"; "BDNF" -> "TrkB Receptor" [label="Binds to"]; "TrkB Receptor" -> "Activation of Signaling Cascades (e.g., MAPK/ERK)"; "Activation of Signaling Cascades (e.g., MAPK/ERK)" -> "Gene Expression Changes"; "Gene Expression Changes" -> "Enhanced Synaptic Plasticity & Neurogenesis" [color="#4285F4"]; "Enhanced Synaptic Plasticity & Neurogenesis" -> "Improved Cognitive Function" [color="#4285F4"]; }
Caption: BDNF signaling pathway promoting neuronal health and cognitive function.Reproducibility of Cognitive Enhancement Effects: A Critical Perspective
The reproducibility of findings in the field of nootropics research is a significant concern. Several factors contribute to this challenge:
-
Heterogeneity of Study Designs: As highlighted in the data tables, studies often differ in their methodology, making direct comparisons and meta-analyses difficult.
-
Variability in Individual Responses: The effects of nootropics can be influenced by an individual's genetics, baseline cognitive function, and lifestyle factors.
-
Publication Bias: Studies with positive findings are more likely to be published than those with null or negative results, which can create an inflated perception of a nootropic's efficacy.
-
Lack of Long-Term Studies: Many studies investigate the acute or short-term effects of nootropics. The long-term efficacy and safety of these compounds are often not well-established.
For researchers and drug development professionals, it is imperative to critically evaluate the existing literature, paying close attention to the rigor of the experimental design and the statistical power of the studies. Future research should prioritize standardized methodologies and the reporting of both positive and negative findings to build a more robust and reproducible evidence base for cognitive enhancement.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Glutamate receptors and signal transduction in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxiracetam: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
- 6. Efficacy and safety of L-oxiracetam on cognitive function in patients with traumatic brain injury: a multicentre, randomised, double-blind, phase 3 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. ‘Encouraging’: Preliminary study supports Rhodiola’s cognitive benefits [nutraingredients.com]
- 9. Phosphatidylserine, inflammation, and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of phosphatidylserine on cognitive function in the elderly: A systematic review and meta-analysis -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
A Head-to-Head Comparison of Novel α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) has emerged as a promising therapeutic target for cognitive deficits in a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. This has led to the development of numerous novel agonists aimed at modulating this receptor. This guide provides an objective, data-driven comparison of the performance of several key novel α7 nAChR agonists: AR-R17779, Encenicline (B607309) (AVL-3288), Nelonicline (ABT-126), TC-5619, and JNJ-39393406. The information presented is collated from preclinical and clinical studies to aid researchers in their evaluation of these compounds.
In Vitro Pharmacological Profile
The in vitro pharmacological characteristics of a drug are crucial in determining its potency, efficacy, and potential for off-target effects. The following table summarizes key in vitro data for the selected novel α7 nAChR agonists.
| Compound | Mechanism of Action | Ki (nM) | EC50 (nM) | Emax (%) | Selectivity Profile |
| AR-R17779 | Full Agonist | ~92 | - | 96% | No reported activity at α4β2, α3β4, or 5-HT3 receptors. |
| Encenicline (AVL-3288) | Partial Agonist / Positive Allosteric Modulator (PAM) | - | 700 (as a PAM) | - | Selective allosteric modulator of α7 nAChR.[1] |
| Nelonicline (ABT-126) | Partial Agonist | - | - | 74% | High binding affinity for α7 nAChR.[2] |
| TC-5619 | Full Agonist | 1 | 33 | 100% (relative to ACh) | Over 1000-fold selectivity for α7 nAChR over other nAChR subtypes and 5-HT3 receptors.[3][4] |
| JNJ-39393406 | Positive Allosteric Modulator (PAM) | - | - | - | Lowers agonist threshold by 10- to 20-fold and increases maximal response by 17- to 20-fold. No activity at α4β2, α3β4, or 5-HT3 receptors. |
Pharmacokinetic Properties
The pharmacokinetic profile of a compound dictates its absorption, distribution, metabolism, and excretion, which are critical factors for its therapeutic efficacy and dosing regimen.
| Compound | Oral Bioavailability | Half-life (t1/2) | Cmax | Tmax | Brain Penetration |
| AR-R17779 | Blood-brain barrier penetrable.[1] | - | - | - | Yes |
| Encenicline (AVL-3288) | Dose-proportional increases in Cmax (0.59-100 ng/mL) and AUC (45.6-8890 ng·h/mL) over a 1- to 180-mg dose range.[5] | - | 0.59-100 ng/mL | - | Yes[6] |
| Nelonicline (ABT-126) | - | - | - | - | - |
| TC-5619 | Dose-dependent Cmax and AUC. | ~20 hours | 1.5–41.9 ng/ml (pre-dose), 15.3–142 ng/ml (Tmax) | ~2 hours | Yes[7] |
| JNJ-39393406 | - | - | - | - | - |
Clinical Efficacy in Cognitive Enhancement
Clinical trials provide the ultimate test of a compound's therapeutic potential. The following table summarizes key findings from clinical studies investigating the cognitive-enhancing effects of these novel α7 nAChR agonists.
| Compound | Indication | Key Cognitive Outcome Measure | Result | p-value | Effect Size (Cohen's d) |
| AR-R17779 | Preclinical | Improved learning and memory in rats.[8] | Significant improvement in radial-arm maze tasks. | - | - |
| Encenicline (AVL-3288) | Schizophrenia | Overall Cognition Index (OCI) from CogState battery | Significant improvement with 0.27 mg dose vs. placebo.[9] | 0.034 | 0.257 |
| Schizophrenia | PANSS Cognitive Impairment Domain | Significant improvement with 0.9 mg dose vs. placebo.[9] | 0.0098 | 0.40 | |
| Nelonicline (ABT-126) | Alzheimer's Disease | ADAS-Cog score at week 4 (25 mg dose) | Significant improvement compared to placebo.[10] | < 0.010 | - |
| Schizophrenia (non-smokers) | MCCB composite score (25 mg dose) | Significant improvement in verbal learning, working memory, and attention.[11] | - | - | |
| TC-5619 | Schizophrenia | Scale for the Assessment of Negative Symptoms (SANS) composite score | No significant benefit vs. placebo.[4] | 0.159 (5mg), 0.689 (50mg) | - |
| Schizophrenia | Cogstate Schizophrenia Battery (CSB) composite score | No significant benefit vs. placebo.[4] | > 0.05 | - | |
| JNJ-39393406 | Unipolar Depression | Brief Assessment of Cognition in Schizophrenia (BACS) composite score | No significant difference compared to placebo.[12] | 0.34 | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are overviews of the key experimental protocols cited in the evaluation of these novel α7 nAChR agonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for the α7 nAChR.
General Protocol:
-
Membrane Preparation: Membranes are prepared from rat brain tissue (e.g., hippocampus or cortex) or from cell lines expressing the human α7 nAChR. The tissue or cells are homogenized in a buffered solution and centrifuged to isolate the membrane fraction.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand known to bind to the α7 nAChR (e.g., [³H]-MLA or [¹²⁵I]-α-bungarotoxin) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
Objective: To determine the functional activity (EC50 and Emax) of a compound at the α7 nAChR.
General Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human or rat α7 nAChR subunit.
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: A two-electrode voltage-clamp is used to measure the current evoked by the application of the test compound. The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (typically -70 mV).
-
Drug Application: The test compound is applied to the oocyte at various concentrations. The resulting inward current, carried by cations, is recorded.
-
Data Analysis: The peak current response at each concentration is measured and plotted against the logarithm of the concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a full agonist like acetylcholine).
Conclusion
The development of novel α7 nAChR agonists has provided a diverse range of compounds with varying pharmacological profiles and clinical potential. Full agonists like TC-5619 have shown high potency and selectivity in vitro, but this has not consistently translated to robust clinical efficacy. Partial agonists and positive allosteric modulators, such as Encenicline and Nelonicline, have demonstrated promising signals in specific patient populations and cognitive domains, suggesting that a more nuanced approach to receptor modulation may be beneficial. JNJ-39393406, a PAM, offers an alternative strategy by enhancing the action of the endogenous neurotransmitter, acetylcholine.
The data presented in this guide highlights the importance of a comprehensive evaluation of these compounds, considering not only their in vitro pharmacology but also their pharmacokinetic properties and performance in well-designed clinical trials. The choice of an appropriate agonist for further research or development will depend on the specific therapeutic indication and the desired balance of potency, efficacy, and safety. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the advancement of this promising field of drug discovery.
References
- 1. AVL-3288 (CCMI) | allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR) | CAS 917837-54-8 | Buy UCI-4083; UCI4083; CCMI; XY-4083; Anvylic-3288; AVL3288 | InvivoChem [invivochem.com]
- 2. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) in Negative and Cognitive Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics, pharmacokinetics, safety, and tolerability of encenicline, a selective α7 nicotinic receptor partial agonist, in single ascending-dose and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Encenicline | ALZFORUM [alzforum.org]
- 7. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 8. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of ABT-126 in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Randomized Trial to Assess the Efficacy and Safety of ABT-126, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of JNJ-39393406 a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CP-810123 and First-Generation α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and pharmacokinetic properties of the novel α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, CP-810123, against a panel of first-generation α7 agonists. While quantitative data for this compound is not publicly available, this document summarizes its reported qualitative characteristics and benchmarks them against the established profiles of earlier compounds, supported by experimental data from peer-reviewed studies.
Executive Summary
This compound is a novel, potent, and selective α7 nAChR agonist developed as a potential therapeutic for cognitive deficits in psychiatric and neurological disorders.[1] It is reported to possess excellent pharmaceutical properties, including high oral bioavailability and significant brain penetration.[1] This guide offers a comparative overview of this compound and key first-generation α7 agonists—namely PNU-282987, GTS-21, A-582941, AR-R17779, and SSR180711—across critical performance indicators.
Data Presentation: Comparative Pharmacological and Pharmacokinetic Profiles
The following tables summarize the available quantitative data for the selected α7 nAChR agonists. It is important to note the absence of specific numerical values for this compound in the public domain.
Table 1: In Vitro Pharmacological Profile
| Compound | Binding Affinity (Ki, nM) vs. α7 nAChR | Efficacy (EC50, µM) | Receptor Selectivity |
| This compound | Potent (exact value not reported) | Data not available | Selective (quantitative data not available) |
| PNU-282987 | 26 - 27[2] | Data not available | Highly selective over α1β1γδ and α3β4 nAChRs (IC50 ≥ 60 µM)[3] |
| GTS-21 | Data not available | 0.15 (human, partial agonist)[4] | Partial agonist at 5-HT3 receptors (EC50 = 0.474 µM)[4] |
| A-582941 | 10.8 | 4.26 (human, partial agonist)[5][6] | No agonist effect at α4β2, α3β2, α3β4, α4β4, or α9α10 nAChRs[6] |
| AR-R17779 | Data not available | ~3 (human, full agonist)[7] | Negligible activation of heteromeric neuronal nAChRs; low-potency partial agonist at muscle nAChR[7] |
| SSR180711 | 14 (human), 22 (rat)[8] | 0.9 - 4.4 (partial agonist)[8] | Data not available |
Table 2: Pharmacokinetic Profile
| Compound | Oral Bioavailability | Brain Penetration | Half-life |
| This compound | High (exact value not reported)[1] | Excellent (exact value not reported)[1] | Data not available |
| PNU-282987 | Data not available | Data not available | Several hours in rodents |
| GTS-21 | 23% (rat), 27% (dog)[9] | Data not available | Data not available |
| A-582941 | Acceptable (exact value not reported)[10] | Excellent (exact value not reported)[10] | Data not available |
| AR-R17779 | Data not available | Data not available | Data not available |
| SSR180711 | Rapidly penetrates the brain (ID50 = 8 mg/kg p.o.)[8] | Rapidly penetrates the brain[8] | Data not available |
Experimental Protocols
This section details the methodologies for key experiments used to characterize α7 nAChR agonists.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay quantifies the affinity of a compound for the α7 nAChR.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the α7 nAChR.
Materials:
-
Cell membranes expressing the α7 nAChR (e.g., from transfected cell lines or brain tissue homogenates).
-
Radioligand: Typically [³H]-epibatidine or [³H]-methyllycaconitine (MLA).
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled competitor for non-specific binding determination (e.g., nicotine).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature or 4°C).
-
Separation: Separate the bound from unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Imaging for Determining Efficacy (EC50)
This assay measures the functional potency of an agonist by quantifying the increase in intracellular calcium concentration upon receptor activation.
Objective: To determine the half-maximal effective concentration (EC50) of an agonist by measuring calcium influx in cells expressing α7 nAChRs.
Materials:
-
Cell line expressing functional α7 nAChRs (e.g., SH-SY5Y, PC12, or transfected HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Test agonist.
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Agonist Application: Add varying concentrations of the test agonist to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
Electrophysiology: Patch-Clamp Technique for Receptor Characterization
This technique provides detailed information about the ion channel properties of the α7 nAChR in response to agonist binding.
Objective: To measure the ion currents flowing through α7 nAChRs upon agonist application.
Materials:
-
Cells expressing α7 nAChRs.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
Test agonist.
Procedure:
-
Pipette Fabrication: Pull glass micropipettes to a fine tip.
-
Seal Formation: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Configuration: Establish a whole-cell or outside-out patch configuration.
-
Agonist Application: Apply the test agonist to the cell or patch.
-
Current Recording: Record the resulting ion currents using the patch-clamp amplifier.
-
Data Analysis: Analyze the current amplitude, kinetics (activation, deactivation, and desensitization), and dose-response relationship to characterize the agonist's effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Subtypes of neuronal nicotinic acetylcholine receptors involved in nicotine-induced phosphorylation of extracellular signal-regulated protein kinase in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Multiple Pharmacophores for the Selective Activation of Nicotinic α7-Type Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of PDE10A Target Engagement: A Comparative Guide
A note on the compound CP-810123: Initial research indicates that this compound is an alpha 7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist and not a phosphodiesterase 10A (PDE10A) inhibitor[1]. This guide will therefore focus on the in vivo validation of target engagement for well-characterized PDE10A inhibitors, as this appears to be the intended topic of interest for researchers, scientists, and drug development professionals.
Phosphodiesterase 10A (PDE10A) is a crucial enzyme primarily expressed in the medium spiny neurons of the brain's striatum, where it hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP)[2][3][4]. This activity modulates signaling pathways critical for motor control and cognition, making PDE10A a significant therapeutic target for neurological and psychiatric disorders[2][4][5]. Validating that a therapeutic compound engages with PDE10A in a living organism is a critical step in drug development[2][6]. This guide provides a comparative overview of methods to validate in vivo target engagement for various PDE10A inhibitors.
Comparison of PDE10A Inhibitors
A variety of potent and selective PDE10A inhibitors have been developed and characterized. The table below compares some of these compounds based on their properties and reported target engagement data.
| Compound | In Vitro Potency (IC50/K D ) | In Vivo Target Occupancy | Key In Vivo Effects | References |
| TAK-063 | High potency and selectivity | 2.8% to 72.1% in humans (PET) | Favorable safety profile in clinical trials. | [5][7] |
| MK-8189 | Highly potent | Not specified | Shows promise for symptomatic relief in schizophrenia in preclinical studies. | [7] |
| EM-221 | 9 pM (IC50) | Up to 92.8% in humans (PET); ~60% at 0.1 mg/kg in rats. | Reduced MK-801-induced hyperlocomotion and conditioned avoidance in rats. | [8] |
| MP-10 (PF-2545920) | High affinity | 45-63% at 20 mg in humans (PET). | Highly specific binding to PDE10A with minimal off-target effects. | [2][9] |
| [(3)H]BMS-843496 | 0.15 nM (K D ) | Dose-dependent increase in mice. | ~40% occupancy required for antipsychotic-like effects in a conditioned avoidance response model. | [10] |
| PDE10A-IN-2 | 2.8 nM (IC50) | Not specified | Orally bioavailable (~50%) in rats. | [2] |
Methodologies for In Vivo Target Engagement Validation
Several complementary approaches can be employed to confirm that a PDE10A inhibitor is engaging its target in vivo. These methods range from direct measurement of enzyme occupancy to the assessment of downstream biochemical and behavioral consequences.
| Method | Principle | Advantages | Disadvantages |
| Ex Vivo Occupancy Assay | Measures the percentage of the target enzyme bound by the inhibitor using a radiolabeled tracer. | Direct quantification of target engagement. | Requires use of radioactivity; terminal procedure. |
| Pharmacodynamic Biomarkers | Measures the downstream biochemical effects of PDE10A inhibition, such as increased levels of cAMP, cGMP, and phosphorylated CREB (pCREB). | Provides evidence of functional target modulation. | Indirect measure of target engagement; can be influenced by other pathways. |
| Positron Emission Tomography (PET) | A non-invasive imaging technique that uses radiotracers to visualize and quantify target occupancy in the living brain. | Allows for repeated measurements in the same subject, including humans; provides spatial distribution. | Requires specialized equipment and radiotracers; lower resolution than ex vivo methods. |
| Behavioral Models | Assesses the functional consequences of target engagement in relevant animal models of neuropsychiatric disorders. | Provides a functional readout of target engagement in relevant neural circuits. | Indirect measure; can be influenced by off-target effects and other factors. |
Experimental Protocols
Protocol 1: Ex Vivo PDE10A Occupancy Assay
This protocol is adapted from methodologies used for compounds like EM-221 and [(3)H]BMS-843496[2][10].
1. Animal Dosing:
-
Administer the PDE10A inhibitor or vehicle to rodents at the desired doses and time points before sacrifice.
2. Tracer Administration:
-
At a time point corresponding to peak brain exposure of the inhibitor, administer a PDE10A-selective radiotracer (e.g., [3H]-PDM-042) via intravenous injection.
3. Tissue Collection:
-
At a designated time point after tracer administration, euthanize the animals.
-
Rapidly isolate the brain and place it on an ice-cold surface.
4. Dissection and Homogenization:
-
Dissect the striatum (high PDE10A expression) and cerebellum (low PDE10A expression, as a reference region).
-
Homogenize the tissues in an appropriate buffer.
5. Quantification:
-
Measure the radioactivity in the tissue homogenates using liquid scintillation counting.
-
Calculate the specific binding of the radiotracer in the striatum.
-
Determine the percentage of PDE10A occupancy by comparing the specific binding in inhibitor-treated animals to that in vehicle-treated animals.
Protocol 2: Measurement of Downstream Pharmacodynamic Biomarkers (cAMP/cGMP)
This protocol outlines the measurement of cyclic nucleotides, the direct substrates of PDE10A[3][11].
1. Animal Dosing and Tissue Collection:
-
Administer the PDE10A inhibitor or vehicle to the animals.
-
At a predetermined time point, euthanize the animals, potentially using focused microwave irradiation to prevent post-mortem degradation of cyclic nucleotides[11].
-
Rapidly dissect the striatum.
2. Sample Preparation:
-
Lyse the tissue samples, for example, with 0.1 M HCl[3].
-
Centrifuge the samples to pellet the protein.
3. Quantification:
-
Collect the supernatant containing the cyclic nucleotides.
-
Quantify the levels of cAMP and cGMP using commercially available Enzyme Immunoassay (EIA) or ELISA kits[3].
4. Data Analysis:
-
Normalize the cyclic nucleotide concentration to the total protein content of the initial tissue homogenate.
-
Compare the levels of cAMP and cGMP between the inhibitor-treated and vehicle-treated groups. A significant increase in the inhibitor group indicates target engagement[11].
Protocol 3: Behavioral Assessment (MK-801-Induced Hyperlocomotion)
This protocol assesses the ability of a PDE10A inhibitor to reverse the hyperactive behavior induced by the NMDA receptor antagonist MK-801, providing a functional measure of target engagement[2][12].
1. Animal Acclimation:
-
Acclimate the animals (e.g., mice) to the housing facility and handle them for several days before the experiment[12].
2. Drug Administration:
-
Administer the PDE10A inhibitor or vehicle at a predetermined time before the induction of hyperlocomotion[12].
3. Induction of Hyperlocomotion:
-
Administer MK-801 (e.g., phencyclidine at 5 mg/kg, i.p.) to induce hyperactive behavior[12].
4. Behavioral Assessment:
-
Immediately after the MK-801 injection, place the animals in an open-field arena.
-
Record locomotor activity (e.g., distance traveled) for a specified duration using an automated tracking system[12].
5. Data Analysis:
-
Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the PDE10A inhibitor to the vehicle control group[12]. A significant reduction in hyperlocomotion in the inhibitor-treated group suggests functional target engagement.
Visualizations
Caption: PDE10A signaling pathway in a medium spiny neuron.
Caption: Experimental workflow for an ex vivo occupancy assay.
Caption: Workflow for a behavioral assay (MK-801-induced hyperlocomotion).
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 8. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Unknown: A Guide to the Proper Disposal of CP-810123
Absence of specific manufacturer's guidelines for the disposal of the novel α7 nicotinic acetylcholine (B1216132) receptor agonist, CP-810123, necessitates a cautious approach rooted in established best practices for laboratory chemical waste management. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper handling and disposal of this compound.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general guidelines for the disposal of solid laboratory chemical waste.[1][2][3][4] Adherence to these protocols is crucial for ensuring personnel safety and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Although the specific hazards of this compound are not detailed in the available literature, a risk assessment based on its nature as a bioactive compound warrants a high degree of caution.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of any fine particles.[2] |
All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal program.[5][6] Do not dispose of this compound down the drain or in regular solid waste.[6][7]
1. Waste Identification and Segregation:
-
Designate a specific, sealed container for this compound waste.[7]
-
This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.[8]
2. Packaging Solid Waste:
-
Solid this compound should be placed in a durable, leak-proof container.[7] The original container, if empty, can be used for this purpose.[4]
-
Contaminated materials such as gloves, weighing papers, and pipette tips that have come into contact with this compound should also be collected in a designated, lined container for solid hazardous waste.[2][4]
3. Labeling:
-
The hazardous waste label on the container must be filled out completely, including:
-
The words "Hazardous Waste"
-
The full chemical name ("this compound")
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
4. Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[4]
-
This area should be away from general laboratory traffic and incompatible chemicals.
5. Disposal:
-
Once the container is full or ready for disposal, a pickup request should be submitted to your institution's EHS or hazardous waste management department.[7]
-
Follow your institution's specific procedures for waste pickup.
Experimental Protocols
No experimental protocols for the disposal or degradation of this compound were found in the available literature. The recommended procedure is based on standard hazardous waste management practices.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety & Handling Guide for Research Compound CP-810123
Disclaimer: A specific Safety Data Sheet (SDS) for "CP-810123" is not publicly available. This suggests it may be a novel research compound with limited published safety data. Therefore, this document provides essential safety and logistical guidance based on the precautionary principle , treating the compound as potentially hazardous. All personnel must supplement these guidelines with a thorough, lab-specific risk assessment before beginning any work.
This guide provides a procedural framework for researchers, scientists, and drug development professionals to handle novel chemical entities like this compound safely. The core principle is to minimize exposure through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Risk Assessment for a Novel Compound
Before handling this compound, a comprehensive risk assessment is mandatory. Since specific toxicological data is unavailable, the assessment must consider potential hazards based on the chemical structure (if known), its physical state (solid, liquid), and the nature of the planned procedures. The process involves identifying potential hazards, evaluating exposure risks, and implementing control measures to mitigate those risks.[1][2][3]
Personal Protective Equipment (PPE)
The selection of PPE is critical for minimizing direct exposure.[4] The following table summarizes the recommended PPE for various laboratory operations involving this compound. Always inspect PPE for damage before each use.[5]
| Laboratory Operation | Minimum PPE Requirement | Enhanced Precautions (Based on Risk Assessment) |
| Receiving & Unpacking | • Safety Glasses with Side Shields• Nitrile Gloves• Flame-Resistant Lab Coat | • Chemical Splash Goggles• Double-Gloving (e.g., nitrile) |
| Weighing (Solid) | • Safety Glasses with Side Shields• Nitrile Gloves• Flame-Resistant Lab Coat• Work within a ventilated balance enclosure or chemical fume hood | • Chemical Splash Goggles• Face Shield• Respiratory Protection (e.g., N95 respirator) if enclosure is not available[4] |
| Preparing Solutions | • Chemical Splash Goggles• Nitrile Gloves• Flame-Resistant Lab Coat• Work within a certified chemical fume hood | • Face Shield (especially for larger volumes >1L)[6]• Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Silver Shield) worn under outer nitrile gloves[6][7] |
| In-Vitro Experiments | • Safety Glasses with Side Shields• Nitrile Gloves• Flame-Resistant Lab Coat | • Chemical Splash Goggles for any splash-risk procedure |
| In-Vivo Dosing/Handling | • Chemical Splash Goggles• Double-Gloving (nitrile)• Disposable Gown or Coverall• Work within a biological safety cabinet or ventilated animal change station | • Respiratory Protection (based on aerosolization risk)• Face Shield |
| Waste Disposal | • Chemical Splash Goggles• Chemical-Resistant Gloves (over nitrile)• Flame-Resistant Lab Coat | • Face Shield• Chemical-Resistant Apron |
Operational and Disposal Plans
This section provides step-by-step guidance for the lifecycle of this compound within the laboratory, from initial receipt to final disposal.
Pre-Handling and Engineering Controls
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.
-
Ventilation: All manipulations that could generate dust or aerosols (e.g., weighing, preparing solutions, sonicating) must be performed inside a certified chemical fume hood, ventilated balance enclosure, or glove box.[8]
-
Safety Equipment: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible and personnel are trained in their use.[8]
-
Information: All personnel must read and understand these procedures and any lab-specific Standard Operating Procedures (SOPs) before work commences.[9]
Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, put on the required PPE as specified in the table above.
-
Preparation: Prepare the work surface within the fume hood by covering it with absorbent, disposable bench paper.
-
Manipulation: Perform all work at least 6 inches inside the fume hood sash. Handle the compound with care to avoid generating dust or splashes. Use tools (spatulas, forceps) appropriate for the task.
-
Post-Handling: After manipulation, securely cap the primary container.
-
Decontamination: Decontaminate all surfaces, glassware, and equipment used. A common procedure is to rinse with an appropriate solvent (e.g., ethanol, if compatible) followed by soap and water. Collect all rinsate as hazardous waste.[10]
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination, and dispose of it in the designated hazardous waste stream.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after exiting the lab.[5]
Emergency Plan: Spills and Exposure
A rapid and informed response is critical in an emergency.[11][12]
Small Spill (Contained within Fume Hood):
-
Alert personnel in the immediate area.[13]
-
Wearing appropriate PPE, use a chemical spill kit to absorb the material. Work from the outside of the spill inward.[14]
-
Place the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.
-
Decontaminate the area.
-
Report the incident to the laboratory supervisor.
Large Spill (Outside Fume Hood) or High-Hazard Situation:
-
Evacuate: Immediately alert everyone and evacuate the laboratory. Close the doors.
-
Isolate: Prevent entry to the affected area.
-
Report: Call your institution's emergency number and report the spill. Provide the chemical name (this compound) and any known information.
-
Assemble: Meet in a safe location and account for all personnel. Await the arrival of the trained emergency response team.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5]
-
Skin Contact: Promptly flush the affected area with water at a safety shower for at least 15 minutes and remove any contaminated clothing.[5][14]
-
Inhalation: Move the affected person to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
Seek immediate medical attention for any exposure. Provide emergency responders with any available information about the compound.
Disposal Plan
All materials contaminated with this compound are to be considered hazardous waste.
-
Segregation: Do not mix waste streams.[15] Keep solid, liquid, and sharp waste separate in designated, compatible containers.[16]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an estimate of the concentration and quantity.[17][18]
-
Storage: Store waste containers in a designated, secure satellite accumulation area with secondary containment. Keep containers closed except when adding waste.[17]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department. Do not dispose of any this compound waste down the drain or in the regular trash.[5][15]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.[17][18]
Mandatory Visualizations
The following diagrams illustrate the procedural workflows for handling and responding to incidents involving this compound.
Caption: Procedural workflow for the safe handling of this compound.
Caption: Decision tree for responding to a chemical spill of this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Risk Assessment - Health and Safety Authority [hsa.ie]
- 3. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. quora.com [quora.com]
- 9. youthfilter.com [youthfilter.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. cmu.edu [cmu.edu]
- 13. Emergency: Chemical Spill | Compliance and Risk Management [kent.edu]
- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 15. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 18. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
